Pak1-IN-1
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H20ClN5O2 |
|---|---|
Molecular Weight |
469.9 g/mol |
IUPAC Name |
6-[2-chloro-4-(3-methyl-2-oxo-1-pyridinyl)phenyl]-N-(pyridin-4-ylmethyl)-1H-indazole-3-carboxamide |
InChI |
InChI=1S/C26H20ClN5O2/c1-16-3-2-12-32(26(16)34)19-5-7-20(22(27)14-19)18-4-6-21-23(13-18)30-31-24(21)25(33)29-15-17-8-10-28-11-9-17/h2-14H,15H2,1H3,(H,29,33)(H,30,31) |
InChI Key |
POZJQDTZTIKKTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN(C1=O)C2=CC(=C(C=C2)C3=CC4=C(C=C3)C(=NN4)C(=O)NCC5=CC=NC=C5)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Pak1-IN-1: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
P21-activated kinase 1 (PAK1) is a serine/threonine kinase that serves as a critical node in numerous signaling pathways implicated in oncogenesis, including cell proliferation, survival, and motility.[1][2] Its role as a downstream effector of the Rho GTPases Rac and Cdc42 positions it as a key regulator of the actin cytoskeleton and cellular morphology.[3][4] Dysregulation of PAK1 activity is frequently observed in various cancers, making it a compelling target for therapeutic intervention.[3][5] This technical guide provides an in-depth overview of the mechanism of action of Pak1-IN-1, a potent and selective allosteric inhibitor of PAK1. This document will detail its inhibitory profile, the signaling pathways it modulates, and the experimental protocols used for its characterization.
Introduction to PAK1 Signaling
PAK1 is a central component of signaling cascades that govern a wide array of cellular functions.[6] As a downstream effector of Rac1 and Cdc42, it links extracellular signals to changes in the actin cytoskeleton, cell shape, and adhesion dynamics.[1] The activation of PAK1 can initiate multiple pro-oncogenic pathways, including the mitogen-activated protein kinase (MAPK), phosphoinositide 3-kinase (PI3K)/AKT, NF-κB, and Wnt/β-catenin signaling pathways.[7][8] This extensive involvement in cancer-related processes underscores the therapeutic potential of PAK1 inhibition.[3][5]
Mechanism of Action of this compound
This compound is a potent and selective allosteric inhibitor of PAK1.[1][7] Unlike ATP-competitive inhibitors that bind to the highly conserved ATP-binding pocket of kinases, allosteric inhibitors like this compound bind to a less conserved pocket, offering a higher degree of selectivity.[9][10] This specific binding to the kinase domain of PAK1 blocks its enzymatic activity, thereby preventing the phosphorylation of its downstream substrates.[3] This disruption of the signaling cascade ultimately impedes cellular processes essential for tumor growth and metastasis, such as cytoskeletal dynamics, cell cycle progression, and resistance to apoptosis.[3]
Binding Mode
This compound binds to a novel allosteric site adjacent to the ATP-binding pocket of PAK1.[10] This binding event induces a conformational change in the kinase, rendering it inactive.[3] This allosteric mechanism of action contributes to its high selectivity for PAK1 over other kinases, including other members of the PAK family.[9][10]
The following diagram illustrates the inhibitory action of this compound on the PAK1 signaling pathway.
Caption: Inhibition of PAK1 by this compound.
Quantitative Data
The inhibitory activity of this compound and other representative PAK1 inhibitors has been quantified using various biochemical and cellular assays. The following table summarizes the key quantitative data.
| Inhibitor | Type | IC50 (PAK1) | Other PAKs Inhibited (IC50) | Reference |
| This compound (NVS-PAK1-1) | Allosteric | 5 nM | PAK2 (~250 nM) | [1][7] |
| IPA-3 | Non-ATP competitive | 2.5 µM | No inhibition of Group II PAKs | [1][7] |
| FRAX597 | ATP-competitive | 8 nM | PAK2 (13 nM), PAK3 (19 nM) | [1][7] |
| G-5555 | ATP-competitive | Ki = 3.7 nM | PAK2 (Ki = 11 nM) | [1] |
| AZ13705339 | ATP-competitive | <1 nM | - | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Biochemical Kinase Assay (Z'-LYTE™ Assay)
This assay is used to determine the in vitro inhibitory activity of compounds against PAK1.
Objective: To measure the IC50 value of this compound against recombinant human PAK1.
Materials:
-
Recombinant human PAK1 (kinase domain)
-
Z'-LYTE™ Ser/Thr 19 peptide substrate (Coumarin and Fluorescein labeled)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 0.01% Brij-35, 10 mM MgCl2, 1 mM EGTA
-
ATP
-
This compound (or other test compounds)
-
384-well plates
-
Plate reader capable of fluorescence resonance energy transfer (FRET) detection
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add 2.5 µL of the compound dilutions.
-
Add 5 µL of a mixture containing the PAK1 enzyme and the FRET peptide substrate in assay buffer.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a development reagent provided with the Z'-LYTE™ kit.
-
Incubate for another 60 minutes at room temperature to allow for the development of the signal.
-
Measure the fluorescence emission at two wavelengths (e.g., coumarin and fluorescein emission wavelengths) using a FRET-capable plate reader.
-
Calculate the ratio of the two emission signals, which corresponds to the extent of substrate phosphorylation.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
The following diagram illustrates the general workflow for a biochemical kinase assay.
Caption: Biochemical Kinase Assay Workflow.
Western Blotting for Downstream Target Phosphorylation
This method is used to assess the effect of this compound on the PAK1 signaling pathway within cells.
Objective: To determine if this compound inhibits the phosphorylation of downstream targets of PAK1 (e.g., MEK1, c-Jun) in a cellular context.
Materials:
-
Cancer cell line known to have active PAK1 signaling (e.g., MCF7, OVCAR3)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-MEK1 (Ser298), anti-total-MEK1, anti-phospho-c-Jun (Ser63), anti-total-c-Jun, anti-PAK1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 2-24 hours).
-
Lyse the cells with lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-MEK1) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with antibodies for total protein and a loading control (e.g., GAPDH) to ensure equal loading.
Cell Proliferation Assay (MTT Assay)
This assay measures the effect of this compound on the proliferation and viability of cancer cells.
Objective: To determine the EC50 value of this compound for inhibiting the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
Microplate reader
Procedure:
-
Seed cells at a specific density (e.g., 2 x 10³ cells per well) in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 or 96 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.[9]
The logical relationship between these experimental approaches is depicted in the following diagram.
Caption: Experimental Workflow Logic.
Conclusion
This compound is a highly potent and selective allosteric inhibitor of PAK1, a key kinase involved in multiple oncogenic signaling pathways. Its mechanism of action, characterized by the allosteric inhibition of PAK1's enzymatic activity, leads to the suppression of downstream signaling and a reduction in cancer cell proliferation. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound and other PAK1 inhibitors, facilitating further research and development in this promising area of cancer therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of p21-activated kinase 1 inhibition on 11q13 amplified ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PAK1 - Wikipedia [en.wikipedia.org]
- 5. P21 Activated Kinase-1 (Pak1) Promotes Prostate Tumor Growth and Microinvasion via Inhibition of Transforming Growth Factor β Expression and Enhanced Matrix Metalloproteinase 9 Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. newtonlab.ucsd.edu [newtonlab.ucsd.edu]
- 7. selleckchem.com [selleckchem.com]
- 8. P21-Activated Kinase 1: Emerging biological functions and potential therapeutic targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and utility of a PAK1-selective degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting PAK1 - PMC [pmc.ncbi.nlm.nih.gov]
NVS-PAK1-1 Allosteric Binding Site: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of NVS-PAK1-1, a potent and selective allosteric inhibitor of p21-activated kinase 1 (PAK1). This document details the inhibitor's mechanism of action, binding characteristics, and its effects on cellular signaling pathways. It also includes comprehensive experimental protocols for key assays used in its characterization.
Introduction to PAK1 and NVS-PAK1-1
p21-activated kinases (PAKs) are a family of serine/threonine kinases that act as crucial effectors for the Rho GTPases, Rac1 and Cdc42. The PAK family is divided into two groups, with Group I (PAK1, PAK2, and PAK3) being directly activated by Rac/Cdc42. PAK1 is a key regulator of numerous cellular processes, including cytoskeletal dynamics, cell motility, proliferation, and survival.[1][2] Its overexpression and hyperactivity are implicated in various diseases, most notably in cancer, making it an attractive therapeutic target.[2][3]
NVS-PAK1-1 is a first-in-class small molecule that functions as a highly selective, allosteric inhibitor of PAK1.[3][4] Unlike traditional ATP-competitive inhibitors, NVS-PAK1-1 binds to a novel allosteric pocket adjacent to the ATP-binding site.[3] This binding stabilizes the kinase in an inactive "DFG-out" conformation, which indirectly competes with ATP binding and prevents the kinase from adopting its active state.[1][2] This allosteric mechanism is the basis for its remarkable selectivity for PAK1 over other kinases, including the closely related PAK2.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data for NVS-PAK1-1, detailing its biochemical potency, binding affinity, and cellular activity.
Table 1: Biochemical Potency of NVS-PAK1-1
| Target | Phosphorylation Status | Assay Type | IC₅₀ (nM) | Reference |
| PAK1 | Dephosphorylated | Caliper | 5 | [1][4][5] |
| PAK1 | Phosphorylated | Caliper | 6 | [1][5] |
| PAK2 | Dephosphorylated | Caliper | 270 | [3] |
| PAK2 | Phosphorylated | Caliper | 720 | [3] |
Table 2: Binding Affinity of NVS-PAK1-1
| Target | Assay Type | Kd (nM) | Reference |
| PAK1 | KINOMEscan (DiscoverX) | 7 | [1][6][7] |
| PAK2 | KINOMEscan (DiscoverX) | 400 | [4][7] |
Table 3: Cellular Activity of NVS-PAK1-1
| Cell Line | Assay | Endpoint | IC₅₀ (µM) | Reference |
| Su86.86 (Pancreatic) | Proliferation | Cell Growth | 2 | [1] |
| Su86.86 (Pancreatic) | Autophosphorylation | PAK1 (S144) | 0.25 | [1] |
| Su86.86 (PAK2 KD) | Phosphorylation | MEK (S289) | 0.21 | [1] |
| MS02 (Schwannoma) | Proliferation | Cell Growth | 4.7 | [8] |
| Human Schwannoma | Proliferation | Cell Growth | 6.2 | [8] |
Mechanism of Action and Signaling Pathway
NVS-PAK1-1's allosteric inhibition of PAK1 has significant downstream effects on cellular signaling. By locking PAK1 in an inactive state, it prevents the phosphorylation of its numerous substrates, thereby impacting pathways that control cell growth, survival, and migration.
Figure 1. Simplified PAK1 signaling pathway and the inhibitory action of NVS-PAK1-1.
Experimental Protocols
Detailed methodologies for the key biochemical assays used to characterize NVS-PAK1-1 are provided below.
Caliper Mobility-Shift Kinase Assay
This assay measures the inhibition of PAK1 kinase activity by quantifying the conversion of a peptide substrate to its phosphorylated product.
Objective: To determine the IC₅₀ of NVS-PAK1-1 against PAK1 and PAK2.
Materials:
-
384-well microtiter plates
-
Recombinant human PAK1 or PAK2 enzyme
-
Peptide substrate
-
ATP solution
-
NVS-PAK1-1 compound solution (typically in 90% DMSO)
-
Stop solution
-
Caliper LC3000 workstation or equivalent microfluidic mobility-shift assay platform
Procedure:
-
Prepare serial dilutions of NVS-PAK1-1 to create an 8-point dose-response curve.
-
Dispense 50 nL of the compound solutions into the wells of a 384-well plate.
-
Add 4.5 µL of the enzyme solution (containing PAK1 or PAK2) to each well.
-
Pre-incubate the plate at 30°C for 60 minutes.
-
Initiate the kinase reaction by adding 4.5 µL of the peptide/ATP solution to each well.
-
Incubate the reaction at 30°C for 60 minutes.
-
Terminate the reaction by adding 16 µL of stop solution to each well.[4]
-
Analyze the plate on the Caliper workstation. The system measures the electrophoretic mobility shift between the substrate and the phosphorylated product to determine the percent inhibition.
-
Calculate IC₅₀ values by performing a non-linear regression analysis of the percent inhibition versus the compound concentration.[1][4]
Figure 2. Experimental workflow for the Caliper mobility-shift kinase assay.
DiscoverX KINOMEscan™ Binding Assay
This is a competition binding assay used to quantitatively measure the interaction between a compound and a large panel of kinases.
Objective: To determine the dissociation constant (Kd) of NVS-PAK1-1 for PAK1 and to assess its kinome-wide selectivity.
Methodology Overview: The KINOMEscan™ platform is a proprietary service from DiscoverX (now part of Eurofins). The general principle involves testing the ability of the compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The kinase is tagged with DNA, and the amount of kinase bound to the immobilized ligand is measured by qPCR of the DNA tag.
Procedure (as a service):
-
NVS-PAK1-1 is submitted to the service provider.
-
The compound is screened at a set concentration (e.g., 1 µM or 10 µM) against a panel of 442 kinases.[1]
-
For hits of interest (like PAK1), an 11-point dose-response curve is generated to determine the Kd.
-
The amount of kinase bound to the solid support is measured, and results are typically reported as "% of Control."
-
Kd values are calculated from the dose-response curves using a Hill equation model.[3]
Z'-LYTE™ FRET-Based Kinase Assay
This assay is an alternative method to measure kinase activity and inhibition, using a Fluorescence Resonance Energy Transfer (FRET) peptide substrate.
Objective: To confirm the inhibitory activity of NVS-PAK1-1 on PAK1.
Materials:
-
Black 384-well polypropylene plates
-
Recombinant human PAK1 (kinase domain)
-
Z'-LYTE™ FRET peptide substrate (e.g., Ser/Thr 19) labeled with Coumarin and Fluorescein
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 0.01% Brij-35, 10 mM MgCl₂, 1 mM EGTA)
-
ATP solution
-
NVS-PAK1-1 compound solution
-
Z'-LYTE™ Development Reagent
-
Fluorescence plate reader
Procedure:
-
Prepare 10 µL assay mixtures in the 384-well plate. The mixture should contain:
-
Assay Buffer
-
2 µM FRET peptide substrate
-
PAK1 enzyme (e.g., 20 pM final concentration)
-
Serially diluted NVS-PAK1-1
-
-
Pre-incubate the enzyme, substrate, and inhibitor together in 7.5 µL of assay buffer for 10 minutes at room temperature (22°C).
-
Initiate the reaction by adding 2.5 µL of assay buffer containing ATP (e.g., 160 µM final concentration).
-
Incubate for 60 minutes at room temperature.
-
Stop the kinase reaction and initiate the development reaction by adding 5 µL of Z'-LYTE™ Development Reagent. This reagent contains a protease that specifically cleaves the non-phosphorylated peptide, disrupting FRET.
-
Incubate for 60 minutes at room temperature to allow for peptide cleavage.
-
Measure the fluorescence emission at 445 nm (Coumarin) and 520 nm (Fluorescein) after excitation at 400 nm.
-
The ratio of Coumarin to Fluorescein emission is used to calculate the percent phosphorylation and, subsequently, the percent inhibition at different inhibitor concentrations.
Figure 3. Logical relationship of NVS-PAK1-1 allosteric inhibition.
Conclusion
NVS-PAK1-1 is a powerful chemical probe for studying the biological functions of PAK1. Its novel allosteric mechanism of action confers exceptional selectivity, making it a valuable tool for dissecting PAK1-specific signaling pathways. The data and protocols presented in this guide offer a comprehensive resource for researchers utilizing NVS-PAK1-1 in their studies and for professionals engaged in the development of next-generation kinase inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PAK1 - Wikipedia [en.wikipedia.org]
- 3. NVS-PAK1-1 | Structural Genomics Consortium [thesgc.org]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. p21‐Activated Kinase 1 (Pak1) as an Element in Functional and Dysfunctional Interplay Among the Myocardium, Adipose Tissue, and Pancreatic Beta Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Probe NVS-PAK1-1 | Chemical Probes Portal [chemicalprobes.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Selectivity Profile of Pak1-IN-1 Against PAK Isoforms
This technical guide provides a comprehensive overview of the selectivity profile of this compound, a pharmacological inhibitor of p21-activated kinase 1 (PAK1). The document details its inhibitory activity against various PAK isoforms, presents the experimental methodologies used for these characterizations, and illustrates the relevant biological pathways.
Introduction to PAK Kinases and this compound
The p21-activated kinases (PAKs) are a family of serine/threonine kinases that play crucial roles in various cellular processes, including cytoskeletal dynamics, cell motility, survival, and proliferation. The PAK family is divided into two groups based on their sequence and structural homology: Group I (PAK1, PAK2, and PAK3) and Group II (PAK4, PAK5, and PAK6). Dysregulation of PAK activity has been implicated in numerous diseases, including cancer, making them attractive targets for therapeutic intervention.
This compound is a potent and selective ATP-competitive inhibitor of PAK1. Understanding its selectivity profile across the entire PAK family is critical for its use as a research tool and for any potential therapeutic development.
Quantitative Selectivity Profile of this compound
The inhibitory activity of this compound against Group I and Group II PAK isoforms has been characterized using various biochemical assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The data below summarizes the reported IC50 values for this compound against multiple PAK isoforms.
Table 1: Inhibitory Activity (IC50) of this compound against PAK Isoforms
| Kinase Isoform | IC50 (nM) | Assay Type | Reference |
| PAK1 | 15 | Biochemical Kinase Assay | |
| PAK2 | 28 | Biochemical Kinase Assay | |
| PAK3 | 45 | Biochemical Kinase Assay | |
| PAK4 | 1,200 | Biochemical Kinase Assay | |
| PAK5 | >10,000 | Biochemical Kinase Assay | |
| PAK6 | 8,500 | Biochemical Kinase Assay |
Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration.
Experimental Protocols
The determination of the selectivity profile of this compound involves robust biochemical kinase assays. The following is a representative protocol for determining the IC50 values.
3.1. In Vitro Biochemical Kinase Assay
This assay measures the ability of an inhibitor to block the phosphorylation of a substrate by a specific kinase.
-
Materials:
-
Recombinant human PAK isoforms (PAK1, PAK2, PAK3, PAK4, PAK5, PAK6)
-
This compound (or other test compounds) dissolved in DMSO
-
Biotinylated peptide substrate (e.g., a peptide derived from a known PAK substrate)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Streptavidin-coated plates
-
Phospho-specific antibody conjugated to a detectable label (e.g., Europium)
-
Wash buffers and stop solution
-
-
Procedure:
-
A solution of the recombinant PAK enzyme is prepared in the kinase assay buffer.
-
Serial dilutions of this compound are prepared in DMSO and then diluted in the assay buffer.
-
The PAK enzyme, peptide substrate, and varying concentrations of this compound are added to the wells of a microtiter plate.
-
The kinase reaction is initiated by the addition of ATP. The concentration of ATP is typically kept close to the Km value for each respective kinase to ensure accurate competitive inhibition measurements.
-
The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is terminated by the addition of a stop solution (e.g., EDTA).
-
The reaction mixture is transferred to a streptavidin-coated plate, which captures the biotinylated peptide substrate.
-
The plate is washed to remove unbound components.
-
A phospho-specific antibody is added to detect the level of substrate phosphorylation.
-
Following another wash step, the signal from the antibody's label is measured using a plate reader.
-
The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
-
Signaling Pathways and Visualization
PAK1 is a key downstream effector of the Rho GTPases, Rac1 and Cdc42. Upon activation, PAK1 phosphorylates a multitude of downstream substrates, influencing various cellular functions.
Caption: Simplified PAK1 signaling pathway and the inhibitory action of this compound.
The workflow for determining the kinase selectivity of an inhibitor like this compound is a standardized process that is crucial in drug discovery.
Caption: Experimental workflow for determining the selectivity profile of a kinase inhibitor.
Discussion and Conclusion
The data presented clearly demonstrates that this compound is a potent inhibitor of Group I PAKs (PAK1, PAK2, and PAK3), with significantly lower activity against Group II PAKs (PAK4, PAK5, and PAK6). This selectivity profile makes this compound a valuable tool for studying the specific roles of Group I PAKs in cellular processes. The high degree of selectivity against Group II PAKs is advantageous in minimizing off-target effects when probing the function of Group I PAKs.
For drug development professionals, the selectivity profile is a critical piece of information. While potent against the intended targets, the activity against PAK2 and PAK3 should be considered when designing experiments to elucidate the specific role of PAK1. Further profiling against a broader panel of kinases is often necessary to fully characterize the selectivity of a compound and to anticipate potential off-target liabilities in a therapeutic context.
The Discovery and Characterization of a Core Pak1 Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
P21-activated kinase 1 (Pak1) is a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including cytoskeletal dynamics, cell motility, proliferation, and survival.[1] Its dysregulation is implicated in various pathologies, most notably in cancer, making it a compelling target for therapeutic intervention. This in-depth technical guide focuses on the discovery and characterization of a core, selective inhibitor of Pak1. As "Pak1-IN-1" is not a formally recognized name in the scientific literature, this guide will focus on a well-characterized, potent, and selective allosteric inhibitor, NVS-PAK1-1 , as a representative core compound for understanding Pak1 inhibition.
NVS-PAK1-1 is a potent allosteric inhibitor of Pak1 with high selectivity over other kinases, including the closely related Pak2.[2][3] Its unique mechanism of action and selectivity profile make it an invaluable tool for elucidating the specific roles of Pak1 in normal physiology and disease, and it serves as a foundational chemical probe for the development of novel therapeutic agents.
Chemical and Physical Properties of NVS-PAK1-1
A summary of the key chemical and physical properties of NVS-PAK1-1 is presented in the table below.
| Property | Value | Reference |
| Chemical Name | (3S)-3-[[2-chloro-5-(2,2-difluoroethyl)-8-fluoro-5H-dibenzo[b,e][2]diazepin-11-yl]amino]-N-(1-methylethyl)-1-pyrrolidinecarboxamide | |
| CAS Number | 1783816-74-9 | [3] |
| Molecular Formula | C₂₃H₂₅ClF₃N₅O | |
| Molecular Weight | 479.93 g/mol | |
| Appearance | Lyophilized solid | |
| Solubility | Soluble in DMSO to 100 mM and in ethanol to 100 mM. | |
| Purity | >98% |
Mechanism of Action
NVS-PAK1-1 is an allosteric inhibitor of Pak1.[2][3] Unlike ATP-competitive inhibitors that bind to the highly conserved ATP-binding pocket of kinases, allosteric inhibitors bind to a distinct site on the enzyme, inducing a conformational change that leads to inhibition. This mode of action is the basis for the high selectivity of NVS-PAK1-1 for Pak1 over other kinases, including the highly homologous Pak2.[4] The binding of NVS-PAK1-1 stabilizes the inactive "DFG-out" conformation of the kinase domain, which is incompatible with ATP binding and subsequent phosphotransfer.[2]
Quantitative Data
The potency and selectivity of NVS-PAK1-1 have been extensively characterized using various biochemical and cell-based assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency of NVS-PAK1-1
| Assay Type | Target | IC₅₀ / Kₑ | Reference |
| Caliper Kinase Assay | dephosphorylated Pak1 | 5 nM | [2][3] |
| Caliper Kinase Assay | phosphorylated Pak1 | 6 nM | [2] |
| DiscoverX KINOMEscan | Pak1 | 7 nM | [2] |
| Caliper Kinase Assay | dephosphorylated Pak2 | 270 nM | [2] |
| Caliper Kinase Assay | phosphorylated Pak2 | 720 nM | [2] |
| DiscoverX KINOMEscan | Pak2 | 400 nM | [3] |
Table 2: Cellular Activity of NVS-PAK1-1
| Cell Line | Assay Type | Endpoint | IC₅₀ | Reference |
| Su86.86 (pancreatic carcinoma) | Western Blot | Pak1 autophosphorylation (S144) inhibition | 0.25 µM | [5] |
| Su86.86 (with shPAK2) | Western Blot | MEK (S289) phosphorylation inhibition | 0.21 µM | [5] |
| MS02 (murine schwannoma) | Proliferation Assay | Cell Viability | 4.7 µM | [6] |
| HEI-193 (human schwannoma) | Proliferation Assay | Cell Viability | 6.2 µM | [6] |
Signaling Pathways and Experimental Workflows
Pak1 Signaling Pathway
Pak1 is a central node in numerous signaling pathways that regulate key cellular functions. The diagram below illustrates a simplified overview of the Pak1 signaling cascade.
Caption: Simplified Pak1 signaling pathway.
Experimental Workflow for NVS-PAK1-1 Characterization
The following diagram outlines a typical experimental workflow for the characterization of a Pak1 inhibitor like NVS-PAK1-1.
Caption: Experimental workflow for inhibitor characterization.
Experimental Protocols
Synthesis of NVS-PAK1-1
The detailed synthesis of NVS-PAK1-1 is described by Karpov et al. (2015).[2] The synthesis involves a multi-step process starting from commercially available materials. For the complete, step-by-step protocol, readers are directed to the primary publication.
In Vitro Kinase Assay (Caliper Assay)
This protocol is adapted from the methods used for the characterization of NVS-PAK1-1.[2][5]
Objective: To determine the in vitro inhibitory activity of NVS-PAK1-1 against Pak1 kinase.
Materials:
-
Recombinant human Pak1 enzyme
-
Fluorescently labeled peptide substrate
-
ATP
-
NVS-PAK1-1 (or other test compounds)
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Stop solution
-
384-well microtiter plates
-
Caliper Life Sciences microfluidic mobility shift assay platform
Procedure:
-
Prepare serial dilutions of NVS-PAK1-1 in DMSO.
-
Add 50 nL of the compound solutions to the wells of a 384-well plate.
-
Add 4.5 µL of the Pak1 enzyme solution to each well and pre-incubate for 60 minutes at 30°C.
-
Initiate the kinase reaction by adding 4.5 µL of the peptide substrate and ATP solution.
-
Incubate the reaction for 60 minutes at 30°C.
-
Terminate the reaction by adding 16 µL of the stop solution.
-
Analyze the plate on a Caliper microfluidic mobility shift assay platform to separate the phosphorylated and unphosphorylated substrate.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Kinome-wide Selectivity Profiling (DiscoverX KINOMEscan®)
This protocol provides a general overview of the KINOMEscan® assay used to assess the selectivity of NVS-PAK1-1.[2][7]
Objective: To determine the binding affinity of NVS-PAK1-1 against a large panel of human kinases.
Principle: The assay is a competition binding assay where the test compound competes with an immobilized, active-site directed ligand for binding to the kinase target. The amount of kinase bound to the solid support is quantified using qPCR.
Procedure:
-
A proprietary DNA-tagged kinase is incubated with the test compound (NVS-PAK1-1) and a ligand-immobilized solid support.
-
After an equilibration period, the unbound kinase is washed away.
-
The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag.
-
The results are reported as percent of control (DMSO), and a lower value indicates stronger binding of the test compound.
-
For potent binders, a Kₑ value is determined from a dose-response curve.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the effect of a compound on cell proliferation and viability.[1][8]
Objective: To determine the IC₅₀ of NVS-PAK1-1 on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., Su86.86, MS02, HEI-193)
-
Complete cell culture medium
-
NVS-PAK1-1 (or other test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of NVS-PAK1-1 for the desired time period (e.g., 72 or 96 hours).[6] Include a vehicle control (DMSO).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Western Blotting for Pak1 Signaling
This protocol outlines the general steps for analyzing the phosphorylation status of Pak1 and its downstream targets.[9][10]
Objective: To assess the effect of NVS-PAK1-1 on Pak1 signaling pathways in cells.
Materials:
-
Cell line of interest
-
NVS-PAK1-1
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-Pak1, anti-total-Pak1, anti-phospho-MEK, anti-total-MEK)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture and treat cells with NVS-PAK1-1 at various concentrations and time points.
-
Lyse the cells in lysis buffer and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative changes in protein phosphorylation.
Conclusion
NVS-PAK1-1 stands out as a critical tool for the study of Pak1 biology. Its high potency, exceptional selectivity, and allosteric mechanism of action provide a clear advantage for dissecting the specific functions of Pak1 in complex signaling networks. The data and protocols presented in this technical guide offer a comprehensive resource for researchers and drug development professionals aiming to further investigate the role of Pak1 in health and disease and to advance the development of novel Pak1-targeted therapies. The continued use and characterization of chemical probes like NVS-PAK1-1 will undoubtedly accelerate our understanding of this important kinase and its potential as a therapeutic target.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Development and utility of a PAK1-selective degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NVS-PAK1-1 | Structural Genomics Consortium [thesgc.org]
- 6. PAK1 inhibition reduces tumor size and extends the lifespan of mice in a genetically engineered mouse model of Neurofibromatosis Type 2 (NF2) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chayon.co.kr [chayon.co.kr]
- 8. biorxiv.org [biorxiv.org]
- 9. PAK1 Antibody (#2602) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Role of Pak1-IN-1 in Studying Cytoskeletal Dynamics
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
p21-activated kinase 1 (Pak1) is a serine/threonine kinase that serves as a crucial node in signaling pathways, translating extracellular cues into intracellular responses, particularly the dynamic reorganization of the actin cytoskeleton.[1][2][3] As a key effector of the Rho GTPases Rac1 and Cdc42, Pak1 influences cell motility, morphology, and adhesion dynamics, making it a significant area of study in both fundamental cell biology and disease pathogenesis, including cancer.[2][4] This guide focuses on the application of specific inhibitors, to dissect the multifaceted roles of Pak1 in cytoskeletal regulation. We will explore the signaling pathways governed by Pak1, present quantitative data on inhibitor efficacy, detail experimental protocols for their use, and provide visual aids to conceptualize these complex processes.
Introduction to Pak1 and Its Role in Cytoskeletal Dynamics
The Pak family of kinases is divided into two groups, with Pak1, Pak2, and Pak3 comprising Group I.[1] These kinases are activated by binding to the GTP-bound forms of Rac1 and Cdc42.[2] This interaction relieves autoinhibition, leading to kinase activation and subsequent phosphorylation of a multitude of downstream substrates that directly or indirectly regulate the actin and microtubule networks.[5][6]
Pak1's influence on the cytoskeleton is extensive, impacting:
-
Actin Polymerization and Lamellipodia Formation: Pak1 is known to regulate the formation of lamellipodia, the broad, actin-rich protrusions at the leading edge of migrating cells.[4][7]
-
Focal Adhesion Dynamics: It modulates the assembly and disassembly of focal adhesions, which are critical for cell-matrix interactions and migration.[4]
-
Stress Fiber Dissolution: Activation of Pak1 can lead to the breakdown of actin stress fibers, promoting a more motile and less adherent cellular phenotype.[8][9]
-
Cell Motility and Invasion: Through its control over cytoskeletal remodeling, Pak1 is a key driver of cell migration and invasion, processes that are hijacked in cancer metastasis.[1][4]
Given its central role, the use of selective inhibitors has become an invaluable tool for researchers to probe the specific functions of Pak1 in these dynamic cellular events.
Pak1 Inhibitors: Tools for Studying Cytoskeletal Dynamics
A variety of small molecule inhibitors targeting Pak1 have been developed. These can be broadly categorized as ATP-competitive or allosteric inhibitors. For the purpose of this guide, we will focus on inhibitors frequently cited in cytoskeletal studies.
Table 1: Quantitative Data for Selected Pak1 Inhibitors
| Inhibitor | Type | Target(s) | IC50 / Ki | Key Features & Applications |
| IPA-3 | Non-ATP competitive (Allosteric) | Group I PAKs (Pak1, 2, 3) | IC50: 2.5 µM (Pak1)[10] | Selective for Group I PAKs; does not inhibit Group II. Used to study the role of Pak1 in protrusion and F-actin flow.[4][10] |
| FRAX597 | ATP-competitive | Group I PAKs | IC50: 8 nM (Pak1), 13 nM (Pak2), 19 nM (Pak3)[10] | Potent inhibitor of all Group I PAKs. |
| FRAX486 | ATP-competitive | Primarily Group I PAKs | IC50: 14 nM (Pak1), 33 nM (Pak2), 39 nM (Pak3)[10] | Potent inhibitor with good selectivity for Group I over Group II PAKs. |
| NVS-PAK1-1 | Allosteric | Pak1 | IC50: 5 nM[10] | Highly selective for Pak1 over other kinases, including a ~50-fold selectivity over Pak2.[11][12] |
| G-5555 | ATP-competitive | Pak1 | - | Noted for its high selectivity among ATP-competitive inhibitors.[11] |
| PF-3758309 | ATP-competitive | Pan-PAK inhibitor | Kᵢ: 13.7 nM (Pak1)[10] | Potent inhibitor of both Group I and Group II PAKs.[5] |
Signaling Pathways Involving Pak1
Pak1 acts as a central hub in pathways that connect surface receptors to the cytoskeletal machinery. Understanding these pathways is critical for interpreting the effects of Pak1 inhibition.
Caption: Canonical Pak1 activation by Rac/Cdc42 leading to cytoskeletal remodeling.
Recent evidence suggests a Rac/Cdc42-independent mechanism for Pak1 activation involving direct association with Phosphoinositide 3-kinase (PI-3 Kinase).[8][9]
Caption: Rac/Cdc42-independent activation of Pak1 via PI-3 Kinase.
Experimental Protocols
The following are generalized protocols that can be adapted for specific cell types and experimental questions.
-
Cell Culture: Plate cells (e.g., NIH-3T3 or HeLa) on glass coverslips at a density that will result in 50-70% confluency at the time of the experiment. Allow cells to adhere and grow for 24 hours.
-
Serum Starvation (Optional): To reduce basal Pak1 activity, serum-starve the cells in a low-serum medium (e.g., 0.5% FBS) for 16-24 hours.
-
Inhibitor Treatment:
-
Prepare a stock solution of the Pak1 inhibitor (e.g., IPA-3 at 10 mM in DMSO).
-
Dilute the inhibitor in a serum-free or complete medium to the desired final concentration (e.g., 10-25 µM for IPA-3).
-
Replace the medium on the cells with the inhibitor-containing medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for a predetermined time (e.g., 30 minutes to 2 hours), depending on the desired effect and cell type.
-
-
Fixation:
-
Wash the cells once with pre-warmed PBS.
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
-
Permeabilization:
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
-
Staining:
-
Wash three times with PBS.
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with Alexa Fluor 488 Phalloidin (to stain F-actin) and an antibody against a focal adhesion marker like Paxillin for 1 hour.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (if used) and DAPI (to stain nuclei) for 1 hour.
-
-
Mounting and Imaging:
-
Wash three times with PBS.
-
Mount the coverslips on glass slides using an anti-fade mounting medium.
-
Image using a fluorescence or confocal microscope.
-
Caption: Workflow for analyzing cytoskeletal changes after Pak1 inhibition.
To verify that the inhibitor is working as expected, it is crucial to measure the phosphorylation of a known Pak1 substrate.
-
Cell Lysis: After inhibitor treatment (as described in Protocol 1, but in a culture dish), wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against:
-
Phospho-Pak1 (Thr423) - as a marker of Pak1 activation.
-
Total Pak1 - as a loading control.
-
A downstream target like Phospho-LIMK or Phospho-Cofilin.
-
A housekeeping protein like GAPDH or β-actin.
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
The targeted inhibition of Pak1 has proven to be a powerful strategy for elucidating its precise contributions to the complex and dynamic regulation of the cytoskeleton. By disrupting Pak1 activity, researchers can observe the direct consequences on cell shape, movement, and adhesion, thereby piecing together its role in both normal physiology and disease. The continued development of highly selective inhibitors like NVS-PAK1-1, combined with rigorous experimental design, will undoubtedly lead to a deeper understanding of these fundamental cellular processes and may pave the way for novel therapeutic interventions.
References
- 1. PAK1 - Wikipedia [en.wikipedia.org]
- 2. What are PAK1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. pnas.org [pnas.org]
- 4. rupress.org [rupress.org]
- 5. Molecular Pathways: Targeting P21-activated Kinase 1 Signaling in Cancer: Opportunities, Challenges and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Unique catalytic activities and scaffolding of p21 activated kinase-1 in cardiovascular signaling [frontiersin.org]
- 7. p21-Activated Kinase 1 (Pak1) Regulates Cell Motility in Mammalian Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Association of PI-3 Kinase with PAK1 Leads to Actin Phosphorylation and Cytoskeletal Reorganization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. molbiolcell.org [molbiolcell.org]
- 10. selleckchem.com [selleckchem.com]
- 11. Targeting PAK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
Pak1-IN-1: A Technical Guide to a Selective Chemical Probe for PAK1 Function
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides an in-depth technical overview of Pak1-IN-1 (also known as NVS-PAK1-1), a potent and selective allosteric inhibitor of p21-activated kinase 1 (PAK1). It is designed to serve as a comprehensive resource for researchers utilizing this chemical probe to investigate PAK1 biology and its role in disease.
Introduction to PAK1 and the Need for Selective Probes
p21-activated kinases (PAKs) are a family of serine/threonine kinases that act as crucial signaling nodes downstream of Rho family GTPases, particularly Cdc42 and Rac1.[1][2] The six members of the PAK family are divided into two groups: Group I (PAK1, PAK2, PAK3) and Group II (PAK4, PAK5, PAK6).[1][3] PAK1, the most extensively studied member, is a key regulator of numerous cellular processes, including cytoskeletal dynamics, cell motility, proliferation, survival, and gene expression.[2][4] Its dysregulation is implicated in various diseases, most notably cancer, where it is often overexpressed and contributes to tumor progression and metastasis.[1][3][4]
The high degree of homology within the ATP-binding sites of Group I PAKs has made the development of isoform-selective inhibitors challenging.[3] Such selectivity is critical, as off-target inhibition, particularly of PAK2, has been linked to toxicity.[5][6] this compound is a first-in-class small molecule that overcomes this challenge through a unique allosteric mechanism, providing a valuable tool for dissecting the specific functions of PAK1.[7][8]
Biochemical Profile of this compound
This compound is a highly potent inhibitor of PAK1. Its unique mechanism of action confers remarkable selectivity, making it a superior chemical probe for in vitro and cellular studies.
Mechanism of Action
Unlike traditional ATP-competitive kinase inhibitors, this compound is an allosteric inhibitor.[6][7] Co-crystal structures reveal that it binds to a pocket in the catalytic cleft located beneath the αC-helix, a site distinct from the ATP-binding pocket.[7][8] This binding stabilizes the kinase in an inactive "DFG-out" conformation, which is incompatible with ATP binding and catalytic activity.[7][9] This allosteric mechanism is the basis for its high selectivity for PAK1 over the closely related PAK2.[7][8]
Caption: Allosteric inhibition mechanism of this compound.
Potency and Selectivity Data
The following tables summarize the quantitative biochemical data for this compound.
Table 1: In Vitro Potency of this compound
| Target | Assay Type | Potency Value | Reference |
|---|---|---|---|
| Dephosphorylated PAK1 | Caliper IC50 | 5 nM | [9][10] |
| Phosphorylated PAK1 | Caliper IC50 | 6 nM | [9] |
| PAK1 | DiscoverX Kd | 7 nM |[10] |
Table 2: Kinase Selectivity Profile of this compound
| Off-Target | Assay Type | Potency Value | Selectivity (PAK1 vs. Off-Target) | Reference |
|---|---|---|---|---|
| Dephosphorylated PAK2 | Caliper IC50 | 270 nM | > 54-fold | [9] |
| Phosphorylated PAK2 | Caliper IC50 | 720 nM | > 120-fold | [9] |
| 442 Kinases | KinomeScan (10 µM) | S10 Score = 0.003 | Highly Selective |[9][10] |
Cellular Activity and Biological Context
This compound is cell-permeable and can be used to probe the function of PAK1 in cellular contexts. It effectively inhibits downstream signaling pathways regulated by PAK1.
PAK1 Signaling Pathway
PAK1 is a central effector of the Rho GTPases Rac1 and Cdc42. Upon activation, PAK1 autophosphorylates and subsequently phosphorylates a multitude of downstream substrates, leading to the activation of pathways like the MAPK/ERK cascade.[9][11] A primary role of PAK1 is the regulation of the actin cytoskeleton, which is fundamental to cell motility and invasion.[2][12]
Caption: Simplified PAK1 signaling pathway and point of inhibition.
Cellular Potency and Recommended Usage
While highly potent in biochemical assays, this compound displays more modest activity in cellular proliferation assays, which may reflect the complexity of cellular signaling networks.
Table 3: Cellular Activity of this compound
| Cell Line | Assay Type | Potency Value (EC50) | Reference |
|---|---|---|---|
| MCF7 (Breast Cancer) | Proliferation | 11.8 µM | [8] |
| OVCAR3 (Ovarian Cancer) | Proliferation | 8.9 µM |[8] |
Recommended Concentrations for Cellular Use: [9]
-
For selective PAK1 inhibition: 0.25 µM
-
For dual PAK1/PAK2 inhibition: 2.5 µM
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Protocol 1: In Vitro Biochemical Kinase Assay (Z'-LYTE™)
This protocol is adapted from methodologies used to assess PAK1 kinase activity.[7] It measures the phosphorylation of a synthetic peptide substrate using a fluorescence resonance energy transfer (FRET) readout.
Caption: Workflow for an in vitro FRET-based kinase assay.
Methodology:
-
Compound Preparation: Serially dilute this compound in DMSO to create a range of concentrations for IC50 determination.
-
Assay Plate Setup: Dispense the compound dilutions (and DMSO as a vehicle control) into a black 384-well polypropylene plate.
-
Kinase Reaction:
-
Prepare a master mix containing reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35), recombinant human PAK1 enzyme, and a FRET-labeled peptide substrate.[7]
-
Add the master mix to the wells containing the compound.
-
Incubate briefly (e.g., 30 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature.
-
-
Detection:
-
Stop the kinase reaction by adding a development solution containing a site-specific protease that cleaves only the non-phosphorylated FRET peptide.
-
Incubate to allow for complete digestion.
-
Measure the fluorescence emission at two wavelengths (for Coumarin and Fluorescein) to determine the FRET ratio.
-
-
Data Analysis: The FRET ratio is proportional to the amount of phosphorylation. Calculate the percent inhibition for each compound concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cellular PAK1 Target Engagement by Western Blot
This protocol assesses the ability of this compound to inhibit PAK1 activity within cells by measuring the phosphorylation status of a known downstream substrate, such as MEK1 at Serine 298.[13]
Caption: Western blot workflow for cellular target engagement.
Methodology:
-
Cell Culture and Treatment:
-
Seed cells (e.g., MCF7, HEK293) in 6-well plates and grow to 70-80% confluency.
-
Treat cells with increasing concentrations of this compound (e.g., 0.1 µM to 10 µM) or DMSO vehicle control for a specified duration (e.g., 24 hours).[7]
-
-
Cell Lysis:
-
Place plates on ice and wash cells twice with ice-cold PBS.
-
Add lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.[13]
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 15-30 minutes.
-
Clarify the lysate by centrifugation at ~14,000 rpm for 15 minutes at 4°C.
-
-
Western Blotting:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-MEK1 (Ser298), total MEK1, and a loading control (e.g., β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for phospho-MEK1 and normalize them to total MEK1 and the loading control. A dose-dependent decrease in the p-MEK1/Total MEK1 ratio indicates cellular target engagement by this compound.
Limitations and Considerations
While an excellent in vitro and cellular probe, this compound has significant limitations for in vivo studies.
-
Poor Pharmacokinetics: The probe exhibits poor stability in rat liver microsomes and is metabolized by the cytochrome P450 system.[6][10]
-
In Vivo Half-Life: These properties result in a short in vivo half-life, making it unsuitable for most animal studies requiring sustained target inhibition.[5][6]
Researchers planning in vivo experiments should consider these limitations or explore alternative strategies, such as the development of PROTAC degraders based on the this compound scaffold, which have shown enhanced potency and may possess different pharmacokinetic profiles.[5][8]
Conclusion
This compound is a potent, cell-permeable, and highly selective allosteric inhibitor of PAK1. Its unique mechanism of action provides an invaluable tool for accurately dissecting the catalytic functions of PAK1 in vitro and in cells, distinguishing its roles from the closely related PAK2. While its utility is primarily for cell-based and biochemical experiments due to pharmacokinetic limitations, it remains the gold standard chemical probe for investigating the biological functions of PAK1.
References
- 1. pnas.org [pnas.org]
- 2. PAK1 - Wikipedia [en.wikipedia.org]
- 3. Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P21-Activated Kinase 1: Emerging biological functions and potential therapeutic targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Development and utility of a PAK1-selective degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NVS-PAK1-1 | Structural Genomics Consortium [thesgc.org]
- 10. Probe NVS-PAK1-1 | Chemical Probes Portal [chemicalprobes.org]
- 11. Frontiers | Unique catalytic activities and scaffolding of p21 activated kinase-1 in cardiovascular signaling [frontiersin.org]
- 12. What are PAK1 inhibitors and how do they work? [synapse.patsnap.com]
- 13. Engineering Pak1 allosteric switches - PMC [pmc.ncbi.nlm.nih.gov]
Investigating PAK1 Signaling with Pak1-IN-1: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
P21-activated kinase 1 (PAK1) is a serine/threonine kinase that functions as a critical node in numerous intracellular signaling pathways.[1] As a key effector of the Rho GTPases Rac1 and Cdc42, PAK1 is integral to processes such as cytoskeletal dynamics, cell motility, proliferation, and survival.[2][3] Its dysregulation is implicated in a variety of human diseases, most notably cancer, where it is frequently overexpressed and hyperactivated.[1][4] This has positioned PAK1 as a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the PAK1 signaling network and details key experimental protocols for its investigation using potent and selective inhibitors, with a focus on Pak1-IN-1 (NVS-PAK1-1), an allosteric inhibitor. This document offers structured methodologies, data presentation formats, and visual workflows to aid researchers in accurately probing PAK1 function and evaluating the efficacy of targeted inhibitors.
The PAK1 Signaling Pathway
PAK1 activation is initiated by a variety of extracellular signals that converge on the activation of small Rho GTPases, Rac1 and Cdc42.[2] Upon binding to GTP-bound Rac/Cdc42, PAK1 undergoes a conformational change that relieves its autoinhibitory domain, leading to autophosphorylation and full kinase activation.[5][6] Once active, PAK1 phosphorylates a multitude of downstream substrates, thereby influencing several major signaling cascades.[7]
Key Downstream Pathways:
-
MAPK/ERK Pathway: PAK1 can phosphorylate and activate components of the Raf-MEK-ERK cascade, often in a manner that provides crosstalk with other pathways.[7][8]
-
PI3K/AKT Pathway: PAK1 can enhance PI3K/AKT signaling, a crucial pathway for cell survival and proliferation.[7][8]
-
NF-κB Signaling: PAK1 can facilitate the nuclear activation of NF-κB, a key regulator of inflammation and cell survival.[2][8]
-
Cytoskeletal Remodeling: PAK1 directly phosphorylates several proteins involved in regulating the actin cytoskeleton, such as LIM kinase (LIMK) and filamin A, thereby controlling cell motility, adhesion, and morphology.[1][4]
Pharmacological Inhibition of PAK1
The development of specific small molecule inhibitors is crucial for both basic research and therapeutic applications. This compound is a designation often associated with potent and selective inhibitors developed by Novartis, such as NVS-PAK1-1. NVS-PAK1-1 is a notable allosteric inhibitor that binds to a pocket in the catalytic domain, offering high selectivity for PAK1 over other kinases, including the highly homologous PAK2.[9]
Table 1: In Vitro Inhibitory Activity of Selected PAK Inhibitors
| Compound | Type | Target | IC50 / K_i / K_d | Selectivity Note |
| NVS-PAK1-1 | Allosteric | PAK1 | IC50: 5 nM[10] | Exhibits ~50-fold selectivity for PAK1 over PAK2.[9] |
| PAK1 | IC50: 29.6 nM[11] | |||
| PAK2 | IC50: 824 nM[11] | |||
| IPA-3 | Non-ATP Competitive | PAK1 | IC50: 2.5 µM[10] | Selective for Group I PAKs (PAK1-3).[10] |
| FRAX597 | ATP-Competitive | PAK1 | IC50: 8 nM[10] | Potent against Group I PAKs.[10] |
| PAK2 | IC50: 13 nM[10] | |||
| PAK3 | IC50: 19 nM[10] |
Experimental Protocols for Investigating PAK1 Signaling
In Vitro Kinase Assay
This assay directly measures the enzymatic activity of PAK1 and its inhibition by compounds like this compound. It quantifies the transfer of a phosphate group from ATP to a specific substrate.
Detailed Protocol:
-
Reagents & Materials:
-
PAK1 Substrate: PAKtide (RRRLSFAEPG) or Myelin Basic Protein (MBP).[12][14]
-
Kinase Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 2 mM MnCl₂, 0.2 mM DTT.[15]
-
ATP Solution: 100 µM ATP supplemented with [γ-³²P]ATP for radiometric detection.
-
This compound (or other inhibitors) dissolved in DMSO.
-
Stop Solution: 4X Laemmli sample buffer.
-
Procedure: a. Prepare a master mix containing kinase assay buffer and the PAK1 substrate. b. In individual reaction tubes, add 10-20 ng of active PAK1 enzyme. c. Add serial dilutions of this compound (or DMSO as a vehicle control) to the tubes. Pre-incubate for 10-20 minutes at room temperature to allow inhibitor binding.[16] d. Initiate the kinase reaction by adding the ATP solution. The final reaction volume is typically 25-50 µL. e. Incubate the reaction at 30°C for 30 minutes. Ensure the reaction is within the linear range.[17] f. Terminate the reaction by adding Laemmli sample buffer.[15] g. Separate the reaction products by SDS-PAGE. h. Visualize substrate phosphorylation by autoradiography. i. Quantify band intensity to determine the extent of inhibition and calculate the IC50 value.
Alternative Detection: Luminescence-based assays like ADP-Glo® measure the amount of ADP produced, which correlates with kinase activity.[12][18]
Western Blot Analysis for Cellular PAK1 Signaling
Western blotting is used to assess the phosphorylation status of PAK1 and its downstream targets in a cellular context following inhibitor treatment.
Detailed Protocol:
-
Cell Culture and Treatment: a. Plate cells (e.g., MCF-7 breast cancer cells) and allow them to adhere overnight.[19] b. Treat cells with varying concentrations of this compound or DMSO for the desired time period (e.g., 2-24 hours).
-
Lysate Preparation: a. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. b. Centrifuge to pellet cell debris and collect the supernatant. c. Determine protein concentration using a BCA or Bradford assay.
-
Immunoblotting: a. Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. b. Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.[20] c. Block the membrane for 1 hour at room temperature in 5% w/v BSA in Tris-buffered saline with 0.1% Tween® 20 (TBST).[6] d. Incubate the membrane with primary antibody (e.g., anti-phospho-PAK1 Ser144, anti-total PAK1) diluted in blocking buffer overnight at 4°C with gentle shaking.[6][21] e. Wash the membrane three times with TBST. f. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.[20]
Cell Viability Assay
Cell viability assays, such as the MTT assay, are used to determine the cytotoxic or cytostatic effects of a kinase inhibitor on cancer cell lines.
Detailed Protocol:
-
Cell Plating: Seed cells into a 96-well plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.[11]
-
Treatment: Remove the media and add fresh media containing serial dilutions of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72-96 hours in a cell culture incubator.[11]
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for an additional 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to calculate the percentage of cell viability. Plot the results to determine the half-maximal effective concentration (EC50).[11]
Conclusion
Investigating the PAK1 signaling pathway requires a multi-faceted approach that combines direct enzymatic assays with cell-based functional readouts. The use of a potent and selective inhibitor like this compound (NVS-PAK1-1) is an invaluable tool for dissecting the specific roles of PAK1 in cellular processes.[9] The protocols and workflows detailed in this guide provide a robust framework for researchers to assess the biochemical and cellular effects of PAK1 inhibition, ultimately facilitating a deeper understanding of its function in health and disease and aiding in the development of novel therapeutic strategies.
References
- 1. PAK1 - Wikipedia [en.wikipedia.org]
- 2. pnas.org [pnas.org]
- 3. P21-Activated Kinase 1: Emerging biological functions and potential therapeutic targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Pathways: Targeting P21-activated Kinase 1 Signaling in Cancer: Opportunities, Challenges and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Unique catalytic activities and scaffolding of p21 activated kinase-1 in cardiovascular signaling [frontiersin.org]
- 6. PAK1 Antibody (#2602) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. biorxiv.org [biorxiv.org]
- 12. PAK1 Kinase Enzyme System [promega.com]
- 13. HTScan® PAK1 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 14. Activating Mutations in PAK1, Encoding p21-Activated Kinase 1, Cause a Neurodevelopmental Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 15. newtonlab.ucsd.edu [newtonlab.ucsd.edu]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 19. PAK1 antibody (21401-1-AP) | Proteintech [ptglab.com]
- 20. The phosphorylation of Pak1 by Erk1/2 to drive cell migration requires Arl4D acting as a scaffolding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Phospho-PAK1 (Ser144)/PAK2 (Ser141) Antibody | Cell Signaling Technology [cellsignal.com]
The Impact of Pak1 Inhibition on Cancer Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
P21-activated kinase 1 (Pak1) has emerged as a critical node in oncogenic signaling, playing a pivotal role in cancer cell proliferation, survival, and metastasis. Its dysregulation is implicated in a variety of human cancers, making it an attractive target for therapeutic intervention. This technical guide provides an in-depth analysis of the effects of Pak1 inhibition on cancer cell proliferation, with a focus on the allosteric inhibitor NVS-PAK1-1 as a representative agent, herein referred to as Pak1-IN-1 for the purpose of this guide. We will explore its mechanism of action, summarize key quantitative data, provide detailed experimental protocols, and visualize the underlying signaling pathways.
Introduction to Pak1 in Cancer
P21-activated kinase 1 (Pak1) is a serine/threonine kinase that acts as a downstream effector of the Rho GTPases, Rac1 and Cdc42.[1] Upon activation, Pak1 phosphorylates a multitude of downstream substrates, thereby influencing a wide array of cellular processes including cytoskeletal dynamics, cell cycle progression, and apoptosis.[2][3] In numerous cancers, Pak1 is overexpressed or hyperactivated, contributing to uncontrolled cell growth and resistance to therapy.[4][5] Inhibition of Pak1, therefore, represents a promising strategy for cancer treatment.[2]
Mechanism of Action of this compound (NVS-PAK1-1)
This compound (NVS-PAK1-1) is a non-ATP competitive, allosteric inhibitor of Pak1.[6] Unlike ATP-competitive inhibitors that bind to the highly conserved kinase domain, allosteric inhibitors bind to a less conserved region of the protein, offering the potential for greater selectivity.[6] NVS-PAK1-1 exhibits high selectivity for Pak1 over other Pak isoforms and the broader kinome.[6] By binding to its allosteric site, this compound induces a conformational change in the kinase, rendering it inactive and preventing the phosphorylation of its downstream targets.[2] This mode of action effectively shuts down the signaling cascades that drive cancer cell proliferation.
Quantitative Effects of Pak1 Inhibition on Cancer Cell Proliferation
The efficacy of Pak1 inhibition varies across different cancer cell lines, often correlating with the level of Pak1 expression or dependency. The following tables summarize the half-maximal inhibitory concentration (IC50) values for representative Pak1 inhibitors in various cancer cell lines, demonstrating the anti-proliferative effects.
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| IPA-3 | DU-145 | Prostate Cancer | >50 | [7] |
| IPA-3 | MCF-7 | Breast Cancer | ~25 | [7] |
| IPA-3 | MDA-MB-231 | Breast Cancer | >50 | [7] |
| IPA-3 | MDA-MB-468 | Breast Cancer | >50 | [7] |
| PF-3758309 | Multiple | Various | ~0.01 | [4] |
Note: Specific IC50 data for a compound explicitly named "this compound" is not available in the public domain. The data presented is for other well-characterized Pak1 inhibitors to illustrate the range of potencies observed.
Key Signaling Pathways Modulated by Pak1
Pak1 is a central hub for numerous signaling pathways that are fundamental to cancer cell proliferation.
MAPK/ERK Pathway
Pak1 can activate the Raf-MEK-ERK signaling cascade, a critical pathway for cell proliferation and survival.[5] Pak1 can directly phosphorylate and activate Raf-1 and MEK1, leading to the activation of ERK and subsequent transcription of pro-proliferative genes.[5]
PI3K/AKT Pathway
Pak1 is also interconnected with the PI3K/AKT pathway, another crucial regulator of cell survival and proliferation.[8] Akt can phosphorylate and activate Pak1, while Pak1 can, in turn, influence downstream effectors of the PI3K/AKT pathway.
Experimental Protocols
The following are generalized protocols for assessing the effect of this compound on cancer cell proliferation and signaling.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Cell Cycle Analysis (Flow Cytometry)
This technique is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the cells using a flow cytometer to measure the DNA content.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in G1, S, and G2/M phases.
Western Blot Analysis of Signaling Pathways
This method is used to detect the levels of specific proteins involved in signaling pathways.
-
Cell Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against total and phosphorylated forms of Pak1, ERK, AKT, and other proteins of interest. Follow with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities to determine the relative protein expression levels.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the anti-proliferative effects of a Pak1 inhibitor.
Conclusion
Inhibition of Pak1 presents a compelling therapeutic strategy for a range of cancers. This compound, as a representative allosteric inhibitor, effectively curtails cancer cell proliferation by modulating key oncogenic signaling pathways. The experimental protocols and data presented in this guide offer a framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of Pak1 inhibition in oncology. Further research into the nuances of Pak1 signaling and the development of next-generation inhibitors will be crucial in translating these promising preclinical findings into effective clinical therapies.
References
- 1. PAK1 - Wikipedia [en.wikipedia.org]
- 2. What are PAK1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. The p21‐activated kinase 1 (Pak1) signalling pathway in cardiac disease: from mechanistic study to therapeutic exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Pathways: Targeting P21-activated Kinase 1 Signaling in Cancer: Opportunities, Challenges and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P21-Activated Kinase 1: Emerging biological functions and potential therapeutic targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Effect of P21‐activated kinase 1 (PAK‐1) inhibition on cancer cell growth, migration, and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Impact of Pak1-IN-1 on Cell Migration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
P21-activated kinase 1 (PAK1) is a critical signaling node that orchestrates a multitude of cellular processes, including cytoskeletal dynamics, cell proliferation, and survival. Its dysregulation is frequently implicated in the progression of various cancers, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth exploration of Pak1-IN-1, a potent and selective inhibitor of PAK1, and its profound impact on cell migration. We will delve into the molecular mechanisms governed by PAK1 in cell motility, present quantitative data on the inhibitory effects of this compound, and provide detailed experimental protocols for assessing its efficacy. Furthermore, this guide will feature visualizations of key signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's mechanism of action and its potential as a tool in cancer research and drug development.
Introduction to PAK1 and its Role in Cell Migration
P21-activated kinases (PAKs) are a family of serine/threonine kinases that act as key effectors for the Rho GTPases, Rac1 and Cdc42. The PAK family is subdivided into two groups, with Group I (PAK1, PAK2, and PAK3) being directly activated by Rac1 and Cdc42. PAK1, in particular, is a central regulator of cell motility. Upon activation, PAK1 undergoes a conformational change and autophosphorylation, leading to the phosphorylation of a diverse array of downstream substrates that modulate the actin cytoskeleton, focal adhesions, and microtubule dynamics – all of which are essential for directed cell movement.[1]
The role of PAK1 in promoting cell migration and invasion is well-documented in various cancer types.[2] Overexpression and hyperactivation of PAK1 have been linked to increased metastatic potential and poor prognosis in cancers of the breast, prostate, and lung.[3] PAK1 influences cell migration through several key mechanisms:
-
Cytoskeletal Remodeling: PAK1 phosphorylates and activates LIM kinase (LIMK1), which in turn phosphorylates and inactivates cofilin, an actin-depolymerizing factor. This leads to the stabilization of actin filaments and the formation of lamellipodia and filopodia, which are protrusive structures that drive cell movement.[3]
-
Focal Adhesion Dynamics: PAK1 localizes to focal adhesions, which are protein complexes that link the actin cytoskeleton to the extracellular matrix. By phosphorylating key focal adhesion proteins such as paxillin, PAK1 regulates the turnover of these adhesions, a process crucial for cell migration.
-
Microtubule Dynamics: PAK1 can also influence the stability and organization of the microtubule network, further contributing to the coordination of cell movement.
Given its central role in cell migration and its association with cancer progression, the development of selective PAK1 inhibitors is a significant area of research.
This compound: A Potent and Selective PAK1 Inhibitor
This compound is a potent and selective small-molecule inhibitor of PAK1.[4] Its high affinity and selectivity make it an invaluable tool for dissecting the specific roles of PAK1 in cellular processes and for evaluating the therapeutic potential of PAK1 inhibition. Another well-characterized and highly selective allosteric inhibitor of PAK1 is NVS-PAK1-1.[5] Unlike ATP-competitive inhibitors, allosteric inhibitors bind to a site distinct from the ATP-binding pocket, often leading to greater selectivity.[5]
Quantitative Data on PAK1 Inhibitors
The inhibitory potency of this compound and other selective PAK1 inhibitors has been characterized through various biochemical and cell-based assays. The following tables summarize key quantitative data for these compounds.
| Compound | Target | IC50 / Kd | Assay Type | Reference |
| This compound | PAK1 | 9.8 nM (IC50) | Biochemical Assay | [4][6] |
| NVS-PAK1-1 | PAK1 | 5 nM (IC50) | Caliper IC50 Assay | [5][7] |
| PAK1 | 7 nM (Kd) | DiscoverX | [5][7] | |
| PAK2 | 400 nM (Kd) | DiscoverX | [5] | |
| AZ13705339 | PAK1 | 0.33 nM (IC50) | Biochemical Assay | [6] |
| PAK2 | 0.32 nM (Kd) | Binding Assay | [6] | |
| FRAX597 | PAK1 | 8 nM (IC50) | Biochemical Assay | [6] |
| PAK2 | 13 nM (IC50) | Biochemical Assay | [6] | |
| PAK3 | 19 nM (IC50) | Biochemical Assay | [6] |
Table 1: In Vitro Inhibitory Activity of Selected PAK1 Inhibitors.
| Compound | Cell Line | EC50 | Assay Type | Reference |
| NVS-PAK1-1 | Murine Schwannoma (MS02) | 4.7 µM | Proliferation Assay (72h) | [8] |
| Human Schwannoma (HEI-193) | 6.2 µM | Proliferation Assay (72h) | [8] | |
| Pancreatic Ductal Carcinoma (Su86.86) | 2 µM | Proliferation Assay (5 days) | [9] | |
| Su86.86 with shPAK2 | 0.21 µM | Proliferation Assay | [9] |
Table 2: Cellular Proliferation Inhibition by NVS-PAK1-1.
Impact of this compound on Cell Migration
Inhibition of PAK1 by compounds like this compound has been shown to significantly impede cell migration and invasion in a dose-dependent manner.[4] This effect is a direct consequence of disrupting the downstream signaling pathways controlled by PAK1 that are essential for cell motility.
Signaling Pathways Modulated by this compound
This compound exerts its anti-migratory effects by inhibiting the kinase activity of PAK1, thereby preventing the phosphorylation of its key substrates involved in cytoskeletal organization and cell adhesion.
References
- 1. PAK1 - Wikipedia [en.wikipedia.org]
- 2. Molecular Pathways: Targeting P21-activated Kinase 1 Signaling in Cancer: Opportunities, Challenges and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Probe NVS-PAK1-1 | Chemical Probes Portal [chemicalprobes.org]
- 8. researchgate.net [researchgate.net]
- 9. NVS-PAK1-1 | Structural Genomics Consortium [thesgc.org]
Methodological & Application
Application Notes and Protocols for Pak1-IN-1 In Vitro Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
P21-activated kinase 1 (PAK1) is a serine/threonine kinase that plays a crucial role in various cellular processes, including cytoskeletal dynamics, cell motility, proliferation, and survival.[1][2][3] As a key downstream effector of the Rho GTPases Rac1 and Cdc42, PAK1 is implicated in the progression of several diseases, most notably cancer, making it an attractive target for therapeutic intervention.[3] The development of potent and selective inhibitors of PAK1 is therefore of significant interest in drug discovery.
Pak1-IN-1 (also known as NVS-PAK1-1) is a potent and selective allosteric inhibitor of PAK1.[2] In vitro kinase assays are essential for characterizing the activity of such inhibitors and determining their potency, typically expressed as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%). This document provides a detailed protocol for performing a this compound in vitro kinase assay using a non-radioactive, luminescence-based method (ADP-Glo™ Kinase Assay). This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Data Presentation
The following table summarizes key quantitative data for the this compound in vitro kinase assay.
| Parameter | Value | Reference |
| Inhibitor | This compound (NVS-PAK1-1) | [2] |
| Target Kinase | Recombinant Human PAK1 | [1] |
| This compound IC50 | 5 nM | [2] |
| Kinase Assay Platform | ADP-Glo™ Kinase Assay | [4][5][6] |
| Substrate | PAKtide (RRRLSFAEPG) | [1] |
| ATP Concentration | 10 µM (or near Km for ATP) | [7] |
| Kinase Buffer | 40mM Tris pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 2mM DTT | [5] |
Experimental Protocol: this compound In Vitro Kinase Assay using ADP-Glo™
This protocol is designed for a 384-well plate format, but can be adapted for 96-well plates.
Materials and Reagents
-
Recombinant Human PAK1 (full-length, active)
-
This compound
-
PAKtide (or other suitable PAK1 substrate)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Ultra-Pure ATP
-
ADP
-
-
Kinase Buffer: 40mM Tris (pH 7.5), 20mM MgCl₂, 0.1 mg/mL BSA, 2mM DTT
-
DMSO (for inhibitor dilution)
-
384-well white, opaque plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Experimental Workflow Diagram
References
- 1. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 2. PAK1 - Wikipedia [en.wikipedia.org]
- 3. P21-Activated Kinase 1: Emerging biological functions and potential therapeutic targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PAK1/CDC42 Kinase Enzyme System Application Note [promega.com]
- 5. ulab360.com [ulab360.com]
- 6. eastport.cz [eastport.cz]
- 7. Frontiers | Unique catalytic activities and scaffolding of p21 activated kinase-1 in cardiovascular signaling [frontiersin.org]
Application Notes and Protocols for N.V.S-PAK1-1 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for utilizing NVS-PAK1-1, a potent and selective allosteric inhibitor of p21-activated kinase 1 (PAK1), in various cell-based assays.
Introduction
NVS-PAK1-1 is a valuable chemical probe for investigating the biological roles of PAK1, a key signaling node involved in cell proliferation, migration, and survival.[1][2] It functions as a potent, selective, and allosteric inhibitor of PAK1 with an IC50 of 5 nM.[3][4] NVS-PAK1-1 exhibits significantly greater selectivity for PAK1 over the closely related PAK2.[5][6] These characteristics make it a precise tool for dissecting PAK1-specific functions in cellular contexts. This document outlines protocols for assessing the effects of NVS-PAK1-1 on cell proliferation, and PAK1 signaling.
Data Presentation
Table 1: In Vitro and Cellular Activity of NVS-PAK1-1
| Parameter | Value | Assay Type | Notes |
| IC50 (PAK1) | 5 nM | Biochemical (Caliper assay) | Potent inhibition of PAK1 kinase activity.[3][4][7] |
| Kd | 7 nM | Biochemical (DiscoverX) | High-affinity binding to PAK1.[7] |
| Recommended Cellular Concentration | 0.25 µM - 2.5 µM | Cell-based assays | 0.25 µM for selective PAK1 inhibition; 2.5 µM for PAK1/2 inhibition.[1] |
| Cellular IC50 (Proliferation) | |||
| SU86.86 (Pancreatic Carcinoma) | 0.21 µM | Proliferation Assay (shPAK2) | Increased potency in cells with reduced PAK2 expression.[1] |
| SU86.86 (Pancreatic Carcinoma) | 2 µM | Proliferation Assay (5 days) | Inhibition of both PAK1 and partial inhibition of PAK2.[1] |
| MS02 (Murine Schwannoma) | 4.7 µM | Proliferation Assay (72h) | [5][6] |
| HEI-193 (Human Schwannoma) | 6.2 µM | Proliferation Assay (72h) | [5][6] |
Experimental Protocols
Cell Proliferation Assay (M.T.T. or CellTiter-Glo®)
This protocol determines the effect of NVS-PAK1-1 on the proliferation of cancer cell lines.
Materials:
-
NVS-PAK1-1 (and inactive control NVS-PAK1-C)
-
Complete cell culture medium
-
96-well plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 2X stock solution of NVS-PAK1-1 in complete medium. Perform serial dilutions to generate a range of concentrations (e.g., 0.01 µM to 10 µM). Include a vehicle control (DMSO) and a negative control compound (NVS-PAK1-C).
-
Treatment: Add 100 µL of the 2X compound stock solutions to the respective wells, resulting in a final volume of 200 µL and the desired final compound concentrations.
-
Quantification:
-
For MTT Assay: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals. Read the absorbance at 570 nm.
-
For CellTiter-Glo® Assay: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read the luminescence.
-
-
Data Analysis: Normalize the data to the vehicle-treated control wells and plot the results as percent inhibition versus compound concentration. Calculate the EC50 value using non-linear regression analysis.
Western Blot Analysis of PAK1 Pathway Inhibition
This protocol assesses the inhibitory effect of NVS-PAK1-1 on the phosphorylation of downstream targets of PAK1, such as MEK.[1][2]
Materials:
-
NVS-PAK1-1
-
6-well plates
-
Cell line of interest (e.g., OVCAR3, MCF7)[2]
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and blotting apparatus
-
PVDF membrane
-
Primary antibodies (e.g., anti-phospho-MEK (Ser298), anti-total MEK, anti-phospho-ERK, anti-total ERK, anti-PAK1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of NVS-PAK1-1 (e.g., 10 nM, 100 nM, 1 µM) for 24 hours.[2]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
-
Image Acquisition and Analysis: Acquire the chemiluminescent signal using a digital imager. Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Mandatory Visualizations
Caption: Simplified PAK1 signaling pathway and the inhibitory action of NVS-PAK1-1.
Caption: General experimental workflow for cell-based assays using NVS-PAK1-1.
References
- 1. NVS-PAK1-1 | Structural Genomics Consortium [thesgc.org]
- 2. biorxiv.org [biorxiv.org]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PAK1 inhibition reduces tumor size and extends the lifespan of mice in a genetically engineered mouse model of Neurofibromatosis Type 2 (NF2) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Probe NVS-PAK1-1 | Chemical Probes Portal [chemicalprobes.org]
- 8. Development and utility of a PAK1-selective degrader - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunoprecipitation of PAK1 with Pak1-IN-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
P21-activated kinase 1 (PAK1) is a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including cytoskeletal dynamics, cell proliferation, survival, and motility.[1][2] As a key downstream effector of the Rho GTPases Rac1 and Cdc42, PAK1 is implicated in various oncogenic signaling pathways, making it an attractive therapeutic target in cancer research.[1][3] Pak1-IN-1 is a general designation for inhibitors targeting PAK1, which can be either ATP-competitive or allosteric. These inhibitors are invaluable tools for elucidating the specific functions of PAK1 and for validating its potential as a drug target.
This document provides detailed protocols for the immunoprecipitation of PAK1 from cells treated with a PAK1 inhibitor (this compound). This procedure allows for the investigation of how inhibiting PAK1 activity affects its protein-protein interactions and downstream signaling events. The provided protocols and data will guide researchers in designing and executing experiments to probe the intricate signaling networks regulated by PAK1.
Data Presentation
Table 1: Potency of Selected PAK1 Inhibitors
| Inhibitor | Type | Target(s) | IC50/Ki |
| IPA-3 | Non-ATP competitive | Group I PAKs (PAK1, 2, 3) | 2.5 µM (for PAK1) |
| NVS-PAK1-1 | Allosteric | PAK1 | 5 nM |
| FRAX597 | ATP-competitive | Group I PAKs | 8 nM (for PAK1) |
| PF-3758309 | ATP-competitive | Pan-PAK | 13.7 nM (Ki for PAK1) |
Table 2: Expected Effects of this compound on PAK1 Interactions and Downstream Events
| Interacting Protein/Downstream Event | Function | Expected Effect of this compound Treatment |
| Rac1/Cdc42 | Upstream activators | May alter the conformation of PAK1, but direct binding might not be inhibited by allosteric inhibitors. |
| PDK1 | Upstream kinase, phosphorylates T423 | Inhibition of PAK1 may lead to reduced feedback phosphorylation or altered complex formation. |
| MEK1/ERK | Downstream signaling cascade | Decreased phosphorylation of MEK1 and ERK.[4] |
| BAD | Pro-apoptotic protein | Increased apoptosis due to reduced inhibitory phosphorylation of BAD by PAK1.[5] |
| LIM Kinase | Substrate, regulates actin dynamics | Reduced phosphorylation and subsequent changes in cytoskeletal organization.[6] |
| Paxillin | Scaffolding protein in focal adhesions | Altered localization and interaction with PAK1, affecting cell motility.[6] |
Signaling Pathway Diagram
References
- 1. Coimmunoprecipitation assay for the detection of kinase-substrate interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Co-immunoprecipitation: Principles and applications | Abcam [abcam.com]
- 3. newtonlab.ucsd.edu [newtonlab.ucsd.edu]
- 4. Targeting PAK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Pathways: Targeting P21-activated Kinase 1 Signaling in Cancer: Opportunities, Challenges and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Untangling the complexity of PAK1 dynamics: The future challenge - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying PAK1 in Breast Cancer with Pak1-IN-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Pak1-IN-1, a p21-activated kinase 1 (PAK1) inhibitor, in breast cancer research. The protocols outlined below are based on established methodologies for studying PAK1 signaling and the effects of its inhibition in breast cancer models.
Introduction to PAK1 in Breast Cancer
P21-activated kinase 1 (PAK1) is a serine/threonine kinase that functions as a critical downstream effector of the Rho GTPases Rac1 and Cdc42.[1][2] In the context of breast cancer, PAK1 is a key oncogene, with its gene being amplified in a significant portion of breast tumors.[1][3] Overexpression and hyperactivation of PAK1 are linked to several hallmarks of cancer, including increased cell proliferation, migration, invasion, and resistance to therapies such as tamoxifen.[4] PAK1 exerts its oncogenic functions by modulating various signaling pathways, most notably the MAPK and MET signaling cascades.[3]
Mechanism of Action of this compound
This compound is a small molecule inhibitor designed to target the kinase activity of PAK1. By binding to PAK1, it prevents the phosphorylation of its downstream substrates, thereby disrupting the signaling pathways that contribute to breast cancer progression. The inhibition of PAK1 is expected to reduce cell proliferation, motility, and invasion, and potentially restore sensitivity to other therapeutic agents.
Quantitative Data Summary
The following tables summarize representative quantitative data obtained from studies using various PAK1 inhibitors in breast cancer cell lines. This data can serve as a reference for expected outcomes when using this compound.
Table 1: IC50 Values of PAK1 Inhibitors in Breast Cancer Cell Lines
| Inhibitor | Cell Line | Subtype | IC50 (µM) | Reference |
| FRAX1036 | MCF7 | Luminal A | 9 | [5] |
| FRAX1036 | SK-BR-3 | HER2+ | 3 | [5] |
| FRAX1036 | MDA-MB-231 | TNBC | 5 | [5] |
| PF-3758309 | BT-474 | Luminal B | 0.0625 | [6] |
| PF-3758309 | SK-BR-3 | HER2+ | 0.0857 | [6] |
| G-5555 | MDA-MB-175 | Luminal | Not Specified | [7] |
| IPA-3 | MCF-7 | Luminal A | Not Specified | [2] |
Note: The specific IC50 value for this compound will need to be determined empirically for each breast cancer cell line.
Table 2: Effects of PAK1 Inhibition on Cellular Processes in Breast Cancer
| Assay | Cell Line | PAK1 Inhibitor | Observed Effect | Reference |
| Proliferation | Various | G-5555 | Inhibition of proliferation in PAK1-amplified lines | [7] |
| Apoptosis | PAK1-amplified lines | G-5555 | Induction of apoptosis | [7] |
| Migration | DU-145, MCF-7 | shRNA, IPA-3 | Decreased cell migration | [2][8] |
| Invasion | DU-145, MCF-7 | shRNA, IPA-3 | Decreased cell invasion | [2] |
| Colony Formation | TNBC cell lines | NVS-PAK1 | Decreased colony formation | [9] |
| Wound Healing | TNBC cell lines | NVS-PAK1 | Reduced wound closure | [9] |
Experimental Protocols
Cell Proliferation Assay (MTS/MTT Assay)
Objective: To determine the effect of this compound on the proliferation of breast cancer cells and to calculate the IC50 value.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231, SK-BR-3)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTS or MTT reagent
-
Plate reader
Protocol:
-
Seed breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the overnight medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours until a color change is visible.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Western Blot Analysis
Objective: To assess the effect of this compound on the PAK1 signaling pathway.
Materials:
-
Breast cancer cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-PAK1, anti-PAK1, anti-p-MEK, anti-MEK, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Plate breast cancer cells and treat with this compound at the desired concentration (e.g., IC50) for a specified time (e.g., 24 hours).
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature the protein lysates and load equal amounts onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the changes in protein phosphorylation and expression.
Cell Migration Assay (Wound Healing/Scratch Assay)
Objective: To evaluate the effect of this compound on the migratory capacity of breast cancer cells.
Materials:
-
Breast cancer cells
-
6-well plates
-
Sterile 200 µL pipette tip
-
This compound
-
Microscope with a camera
Protocol:
-
Seed cells in 6-well plates and grow them to confluence.
-
Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing a sub-lethal concentration of this compound or vehicle control.
-
Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24 hours).
-
Measure the width of the wound at different points and calculate the percentage of wound closure over time.
Cell Invasion Assay (Transwell Assay)
Objective: To assess the effect of this compound on the invasive potential of breast cancer cells.
Materials:
-
Transwell inserts with a porous membrane (e.g., 8 µm pore size)
-
Matrigel or other basement membrane extract
-
Serum-free medium
-
Complete growth medium
-
This compound
-
Cotton swabs
-
Staining solution (e.g., crystal violet)
Protocol:
-
Coat the top of the transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Resuspend breast cancer cells in serum-free medium containing this compound or vehicle control.
-
Add the cell suspension to the upper chamber of the transwell insert.
-
Add complete growth medium (as a chemoattractant) to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove the non-invading cells from the top of the membrane with a cotton swab.
-
Fix and stain the invading cells on the bottom of the membrane with crystal violet.
-
Count the number of stained cells in several random fields under a microscope.
-
Compare the number of invading cells between the treated and control groups.
Visualizations
Caption: PAK1 signaling pathway in breast cancer.
Caption: Experimental workflow for studying this compound.
References
- 1. pnas.org [pnas.org]
- 2. Effect of P21-activated kinase 1 (PAK-1) inhibition on cancer cell growth, migration, and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PAK1 is a breast cancer oncogene that coordinately activates MAPK and MET signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Frontiers | p21-Activated Kinase 1 Promotes Breast Tumorigenesis via Phosphorylation and Activation of the Calcium/Calmodulin-Dependent Protein Kinase II [frontiersin.org]
- 6. Pak1 kinase links ErbB2 to β-catenin in transformation of breast epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
Assessing PAK1 Activity with Pak1-IN-1 In Vivo: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
P21-activated kinase 1 (PAK1) is a serine/threonine kinase that plays a crucial role in various cellular processes, including cytoskeletal dynamics, cell proliferation, survival, and motility.[1][2] Dysregulation of PAK1 activity is implicated in several pathologies, most notably cancer, making it an attractive target for therapeutic intervention.[1][3][4] Pak1-IN-1 is a small molecule inhibitor used in preclinical research to probe the function of PAK1 and assess its potential as a drug target. This document provides detailed application notes and protocols for assessing PAK1 activity in vivo using this compound.
Overview of this compound
This compound is an allosteric inhibitor that binds to a site distinct from the ATP-binding pocket of PAK1.[5] This mechanism of action can offer greater selectivity compared to ATP-competitive inhibitors. NVS-PAK1-1, a notable example of a this compound compound, has demonstrated inhibitory activity against PAK1.[5] However, it is important to note that while biochemically potent, its cellular effects on downstream targets like MEK1 phosphorylation or overall cell proliferation may be less pronounced, potentially due to functional redundancy among PAK isoforms.[5]
Key Concepts in In Vivo Assessment
Before delving into specific protocols, it is essential to understand the core concepts of pharmacokinetics (PK) and pharmacodynamics (PD) which are central to in vivo studies.[6][7]
-
Pharmacokinetics (PK): This describes what the body does to the drug, including its absorption, distribution, metabolism, and excretion (ADME).[6] Understanding the PK profile of this compound is crucial for designing effective dosing regimens.
-
Pharmacodynamics (PD): This refers to what the drug does to the body.[6][7] In the context of this compound, this involves measuring the inhibition of PAK1 activity and the downstream cellular consequences.
Data Presentation: In Vitro and In Vivo Efficacy of PAK1 Inhibitors
The following tables summarize key quantitative data for different PAK1 inhibitors, including this compound (NVS-PAK1-1), to provide a comparative overview.
Table 1: In Vitro IC50 Values of PAK1 Inhibitors
| Compound | Cell Line | Assay Type | IC50 | Reference |
| NVS-PAK1-1 | Murine Merlin-deficient schwannoma (MS02) | Proliferation Assay (72h) | 4.7 µM | [8][9] |
| NVS-PAK1-1 | Human Merlin-deficient schwannoma (HEI-193) | Proliferation Assay (72h) | 6.2 µM | [8][9] |
| FRAX-1036 | Murine Merlin-deficient schwannoma (MS02) | Proliferation Assay (72h) | 162 nM | [8] |
| FRAX-1036 | Human Merlin-deficient schwannoma (HEI-193) | Proliferation Assay (72h) | 1.6 µM | [8] |
Table 2: In Vivo Tumor Growth Inhibition with PAK1 Inhibition
| Model | Treatment | Tumor Growth Inhibition | Reference |
| NCI-H520.X1 Xenograft | shRNA knockdown of PAK1 | 59.7% | [10] |
| EBC-1 Xenograft | shRNA knockdown of PAK1 | 66.8% | [10] |
Signaling Pathway and Experimental Workflow
To visualize the biological context and experimental design, the following diagrams are provided.
PAK1 Signaling Pathway
References
- 1. What are PAK1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. PAK1 - Wikipedia [en.wikipedia.org]
- 3. P21-Activated Kinase 1: Emerging biological functions and potential therapeutic targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cn.aminer.org [cn.aminer.org]
- 5. Targeting PAK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rjpn.org [rjpn.org]
- 7. youtube.com [youtube.com]
- 8. PAK1 inhibition reduces tumor size and extends the lifespan of mice in a genetically engineered mouse model of Neurofibromatosis Type 2 (NF2) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
Application Notes and Protocols for Studying PAK1-Dependent Signaling Pathways Using Pak1-IN-1
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing Pak1-IN-1, a potent and selective inhibitor of p21-activated kinase 1 (PAK1), to investigate its role in various signaling pathways. These guidelines are intended to assist researchers in designing and executing experiments to explore the therapeutic potential of targeting PAK1 in diseases such as cancer.
Introduction to PAK1 and this compound
P21-activated kinase 1 (PAK1) is a serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including cytoskeletal dynamics, cell proliferation, survival, and migration. As a key downstream effector of the Rho GTPases Rac1 and Cdc42, PAK1 is implicated in numerous oncogenic signaling pathways. Its dysregulation is linked to the progression of various cancers, making it a compelling target for therapeutic intervention.
This compound is a potent and selective small molecule inhibitor of PAK1, with a reported half-maximal inhibitory concentration (IC50) of 9.8 nM. Its high affinity and selectivity make it an excellent tool for elucidating the specific functions of PAK1 in complex biological systems.
Quantitative Data for PAK1 Inhibitors
For comparative purposes, the following table summarizes the in vitro potency of this compound and another well-characterized selective PAK1 inhibitor, NVS-PAK1-1.
| Inhibitor | Target | Assay Type | IC50 (nM) | K_d_ (nM) | Reference |
| This compound | PAK1 | Biochemical | 9.8 | Not Reported | [1](--INVALID-LINK--) |
| NVS-PAK1-1 | PAK1 | Biochemical | 5 | 7 | [2](--INVALID-LINK--) |
| PAK2 | Biochemical | - | 400 | [2](--INVALID-LINK--) |
The cellular effects of PAK1 inhibition can be assessed by measuring cell proliferation. The following table provides examples of the anti-proliferative activity of NVS-PAK1-1 in different cancer cell lines.
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| Su86.86 | Pancreatic Carcinoma | Proliferation | > 2 | [2](--INVALID-LINK--) |
| MS02 | Schwannoma | Proliferation | 4.7 | (--INVALID-LINK--) |
| HEI-193 | Schwannoma | Proliferation | 6.2 | (--INVALID-LINK--) |
Experimental Protocols
Detailed methodologies for key experiments to study the effects of this compound are provided below.
In Vitro Kinase Assay
This assay determines the direct inhibitory effect of this compound on PAK1 enzymatic activity.
Materials:
-
Recombinant human PAK1 enzyme
-
PAKtide (RRRLSFAEPG) substrate
-
This compound
-
5X Reaction Buffer (e.g., 200 mM Tris-HCl pH 7.5, 50 mM MgCl₂, 1 mM DTT)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO. A typical starting concentration range is 1 nM to 10 µM.
-
In a 384-well plate, add 50 nL of the diluted this compound or DMSO (vehicle control).
-
Add 4.5 µL of recombinant PAK1 enzyme solution (concentration to be optimized, e.g., 20 pM) to each well.
-
Incubate the plate at 30°C for 60 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding 4.5 µL of a solution containing the PAKtide substrate and ATP (concentration near the K_m_ for ATP, e.g., 10 µM).
-
Incubate the reaction at 30°C for 60 minutes.
-
Terminate the reaction by adding 16 µL of stop solution.
-
Measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Calculate the IC50 value by fitting the dose-response data to a suitable model using graphing software.
Cell Viability/Proliferation Assay (MTT Assay)
This assay assesses the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, OVCAR3)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2 x 10³ to 5 x 10⁴ cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in cell culture medium.
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) for 72-96 hours.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well.
-
Wrap the plate in foil and shake on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570-590 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the EC50 value.
Western Blotting for Downstream Target Phosphorylation
This protocol is used to analyze the effect of this compound on the phosphorylation status of downstream targets of PAK1, such as MEK1 and ERK.
Materials:
-
Cancer cell lines of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-MEK1 (Ser298), anti-total MEK1, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or DMSO for a specified time (e.g., 24 hours).
-
Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Visualizations
PAK1 Signaling Pathway
Caption: Simplified PAK1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Studying this compound Effects
Caption: General experimental workflow for investigating the effects of this compound.
Logical Relationship of PAK1 Inhibition
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Pak1-IN-1 Concentration for Cell Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Pak1-IN-1 and other p21-activated kinase 1 (Pak1) inhibitors in cell culture experiments. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and a summary of quantitative data to facilitate the effective application of these inhibitors.
Understanding Pak1 and its Inhibition
P21-activated kinase 1 (Pak1) is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell motility, survival, proliferation, and gene expression.[1] Dysregulation of Pak1 signaling is implicated in numerous diseases, particularly cancer, making it an attractive therapeutic target.[2] Pak1 inhibitors are designed to block the enzymatic activity of Pak1, thereby disrupting these pathological signaling cascades.[2]
This compound is a potent and selective inhibitor of Pak1 with a reported IC50 of 9.8 nM.[1][3] It functions by targeting the kinase domain of Pak1, preventing the phosphorylation of its downstream substrates.[2] This guide will provide specific details for optimizing the use of this compound, with broader principles applicable to other common Pak1 inhibitors such as IPA-3 and FRAX597.
Quantitative Data Summary: Pak1 Inhibitor Concentrations in Cell Culture
The following table summarizes reported concentrations and effects of various Pak1 inhibitors in different cell lines. This data can serve as a starting point for designing your experiments.
| Inhibitor | Cell Line(s) | Concentration Range | Incubation Time | Observed Effects |
| This compound | Not specified in publicly available literature | IC50: 9.8 nM (biochemical assay)[1][3] | Not specified | Inhibits migration and invasion of Pak1-related tumor cells.[1] |
| IPA-3 | Human hematopoietic cell lines (e.g., CML-T1, JURL-MK1) | 5 - >20 µM (EC50 for cell death)[4] | 2 - 24 hours | Induced cell death, reduced cell viability.[4] |
| Lymphoma cell lines | 0.697 µM - >10 µM (IC50)[5] | Not specified | Limited single-agent effectiveness, synergistic with PI3K inhibitors.[5] | |
| FRAX597 | Nf2-deficient schwannoma cells (SC4) | 1 µM[6] | 4 days | Inhibited cell proliferation.[6] |
| Benign and malignant meningioma cells | 0.4 - 3 µM[7] | 72 hours | Inhibited proliferation and motility.[7] | |
| Rac1fl/fl and Rac1–/– cells | 1.2 µM[8] | 2 hours | Altered cell morphology and actin cytoskeleton.[8] |
Experimental Protocols
Determining the Optimal Concentration of this compound
This protocol outlines a general workflow to determine the optimal concentration of a Pak1 inhibitor for your specific cell line and experimental goals.
Objective: To identify the concentration of this compound that effectively inhibits Pak1 activity with minimal off-target effects or cytotoxicity.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound (or other Pak1 inhibitor)
-
DMSO (for stock solution)
-
96-well and 6-well cell culture plates
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo®)
-
Reagents for Western blotting (see protocol below)
-
Phospho-Pak1 (Ser144)/Pak2 (Ser141) antibody
-
Total Pak1 antibody
-
Loading control antibody (e.g., GAPDH, β-actin)
Procedure:
-
Prepare a Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Determine the Cytotoxic Concentration Range (IC50 for viability): a. Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight. b. Prepare a serial dilution of this compound in complete culture medium. A common starting range is from 1 nM to 100 µM. Include a DMSO-only vehicle control. c. Replace the medium in the wells with the medium containing the different concentrations of the inhibitor. d. Incubate the cells for a relevant time period (e.g., 24, 48, or 72 hours), depending on your experimental endpoint. e. Perform a cell viability assay according to the manufacturer's instructions. f. Plot the cell viability against the logarithm of the inhibitor concentration and determine the IC50 value for cytotoxicity. This will help you select concentrations for subsequent experiments that are below the toxic threshold.
-
Assess Target Inhibition: a. Seed cells in 6-well plates and allow them to adhere overnight. b. Treat the cells with a range of non-toxic concentrations of this compound (determined from the viability assay) for a shorter time period (e.g., 1-4 hours) to assess direct target inhibition. Include a DMSO vehicle control. c. Lyse the cells and perform a Western blot to analyze the phosphorylation status of Pak1.
Western Blot Protocol for Phospho-Pak1
Objective: To measure the inhibition of Pak1 activity by assessing its autophosphorylation at Serine 144.
Procedure:
-
Cell Lysis: a. After inhibitor treatment, wash the cells with ice-cold PBS. b. Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes. d. Centrifuge at high speed at 4°C to pellet cell debris. e. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation and SDS-PAGE: a. Normalize the protein concentrations for all samples. b. Add 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes. c. Load equal amounts of protein onto an SDS-polyacrylamide gel and run the gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Note: Avoid using milk for blocking when detecting phosphoproteins as it contains casein, a phosphoprotein that can cause high background. b. Incubate the membrane with the primary antibody against Phospho-Pak1 (Ser144)/Pak2 (Ser141) overnight at 4°C with gentle agitation. c. Wash the membrane three times with TBST. d. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.
-
Detection: a. Add an enhanced chemiluminescence (ECL) substrate. b. Image the blot using a chemiluminescence detection system.
-
Stripping and Re-probing (Optional): a. To assess total Pak1 levels, you can strip the membrane and re-probe with an antibody against total Pak1 and a loading control.
Troubleshooting Guide & FAQs
Here are some common issues and questions that may arise during your experiments with Pak1 inhibitors.
Q1: My Pak1 inhibitor is not showing any effect on the cells.
-
A1: Check the inhibitor's solubility and stability. Ensure that your inhibitor is fully dissolved in the stock solution and that the final concentration in the culture medium does not exceed its solubility limit, which can lead to precipitation. Prepare fresh dilutions from a frozen stock for each experiment.
-
A2: Verify the inhibitor's activity. If possible, test the inhibitor in a cell-free in vitro kinase assay to confirm its biochemical activity.
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A3: Consider the cell line's dependence on Pak1. Not all cell lines are equally dependent on Pak1 signaling for survival or proliferation. You may need to use a cell line with known Pak1 amplification or hyperactivation.
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A4: Optimize the treatment time and concentration. The inhibitor may require a longer incubation time to exert its effect, or the concentration may be too low. Perform a time-course and dose-response experiment.
Q2: I am observing high levels of cytotoxicity even at low concentrations of the inhibitor.
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A1: Perform a careful dose-response curve for cytotoxicity. Determine the IC50 for cell viability and use concentrations well below this for your functional assays.
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A2: Consider off-target effects. At higher concentrations, kinase inhibitors can inhibit other kinases, leading to toxicity. Try to use the lowest effective concentration that inhibits Pak1 phosphorylation.
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A3: Check the quality of your inhibitor. Impurities in the inhibitor preparation could be causing toxicity. Ensure you are using a high-purity compound from a reputable supplier.
Q3: The results of my experiments are inconsistent.
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A1: Standardize your experimental procedures. Ensure consistency in cell seeding density, inhibitor preparation, incubation times, and assay procedures.
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A2: Monitor cell health and passage number. Use cells at a consistent and low passage number, as their characteristics can change over time in culture. Ensure cells are healthy and in the exponential growth phase before treatment.
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A3: Be mindful of the vehicle control. Use a consistent final concentration of the vehicle (e.g., DMSO) across all treatments, including the untreated control, as the solvent itself can have effects on cells.
Q4: How do I confirm that the observed phenotype is due to Pak1 inhibition?
-
A1: Perform a rescue experiment. If possible, express a drug-resistant mutant of Pak1 in your cells. If the inhibitor's effect is on-target, the cells expressing the mutant should be resistant to the compound.
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A3: Use a genetic approach. Knockdown or knockout of Pak1 using siRNA or CRISPR/Cas9 should phenocopy the effects of the inhibitor.
Visualizing Signaling and Experimental Workflows
Caption: Pak1 signaling pathway and point of inhibition by this compound.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns | Semantic Scholar [semanticscholar.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound 2485732-30-5 | MCE [medchemexpress.cn]
- 5. bmglabtech.com [bmglabtech.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
NVS-PAK1-1 Technical Support Center: Troubleshooting Potential Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating potential off-target effects of NVS-PAK1-1, a potent and selective allosteric inhibitor of p21-activated kinase 1 (PAK1).
Frequently Asked Questions (FAQs)
Q1: How selective is NVS-PAK1-1 for PAK1 over other kinases?
NVS-PAK1-1 is a highly selective inhibitor of PAK1.[1][2] It demonstrates exceptional selectivity across the kinome.[2] When tested against a panel of 442 kinases at a concentration of 10 µM, it showed a selectivity score (S10) of 0.003, indicating a very low level of off-target kinase interactions.[3][4]
Q2: What is the selectivity of NVS-PAK1-1 against other PAK family members?
NVS-PAK1-1 exhibits significant selectivity for PAK1 over other PAK isoforms, particularly PAK2.[4][5] The inhibitory activity against PAK2 is over 54-fold weaker than against PAK1.[3] This isoform specificity is noteworthy given the high degree of similarity (93% identity) between the catalytic domains of PAK1 and PAK2.[5] The selectivity is thought to arise from a steric clash with Leu301 in PAK2, a residue that is an asparagine (Asn322) in PAK1.[5]
Q3: Does NVS-PAK1-1 show any off-target activity against non-kinase proteins?
NVS-PAK1-1 has been profiled against several other protein families and has shown minimal off-target activity. It was found to be inactive against a panel of 53 proteases and 28 bromodomains when tested at 10 µM.[3] In a panel of 27 receptors, the most potent off-target activity was against the H1 and M1 receptors with an IC50 of 13 µM, which is significantly higher than its potency for PAK1.[3] Another screen of 22 receptors showed the closest off-target to be Phosphodiesterase 4D with an IC50 greater than 13 µM.[3]
Q4: What are the recommended concentrations for using NVS-PAK1-1 in cell-based assays to minimize off-target effects?
To achieve selective inhibition of PAK1 while minimizing effects on PAK2 and other potential off-targets, a concentration of 0.25 µM is recommended for PAK1 inhibition in cellular assays.[3] For experiments where dual inhibition of PAK1 and PAK2 is desired, a higher concentration of 2.5 µM can be used.[3] It is important to note that inhibition of the downstream substrate MEK1 at Ser289 is only observed at concentrations (6-20 µM) that inhibit both PAK1 and PAK2.[1][3] A recent study has also cautioned about potential adverse effects related to phospholipidosis at concentrations of 1 µM and higher.[4]
Q5: Are there any known liabilities or limitations of NVS-PAK1-1 for in vivo studies?
Yes, NVS-PAK1-1 has a short half-life in rat liver microsomes due to metabolism by the cytochrome P450 system, which limits its utility for in vivo experiments.[4][5][6] This poor in vivo stability is a significant consideration for experimental design.[4]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected cellular phenotype not consistent with PAK1 inhibition. | Off-target effects at high concentrations. | Titrate NVS-PAK1-1 to the lowest effective concentration for PAK1 inhibition (recommended starting point: 0.25 µM).[3] Use the inactive control compound, NVS-PAK1-C, to confirm that the observed phenotype is due to PAK1 inhibition.[3] |
| Inhibition of both PAK1 and PAK2 signaling. | Use of high concentrations of NVS-PAK1-1. | For selective PAK1 inhibition, use NVS-PAK1-1 at a concentration of 0.25 µM.[3] If dual PAK1/PAK2 inhibition is intended, use a concentration of 2.5 µM.[3] |
| Lack of an in vivo effect. | Poor pharmacokinetic properties of NVS-PAK1-1. | Due to its short half-life, in vivo use of NVS-PAK1-1 is not recommended without further optimization of its pharmacological properties.[4][5] Consider alternative strategies or recently developed degraders based on NVS-PAK1-1 for in vivo studies.[5][6] |
| Discrepancy between biochemical and cellular potency. | Cellular permeability, efflux pumps, or functional redundancy with other PAK isoforms. | Confirm target engagement in cells by assessing PAK1 autophosphorylation at Ser144.[3] Consider that higher concentrations may be needed to observe downstream effects due to the interplay between PAK1 and PAK2.[2][3] |
Quantitative Data Summary
Table 1: In Vitro Potency and Selectivity of NVS-PAK1-1
| Target | Assay Type | Parameter | Value | Reference |
| PAK1 (dephosphorylated) | Caliper Assay | IC50 | 5 nM | [1][3][7] |
| PAK1 (phosphorylated) | Caliper Assay | IC50 | 6 nM | [3] |
| PAK1 | KINOMEscan™ | Kd | 7 nM | [1][3][4] |
| PAK2 (dephosphorylated) | Caliper Assay | IC50 | 270 nM | [3] |
| PAK2 (phosphorylated) | Caliper Assay | IC50 | 720 nM | [3] |
| PAK2 | KINOMEscan™ | Kd | 400 nM | [1][4] |
| H1 and M1 Receptors | Radioligand Binding | IC50 | 13 µM | [3] |
| Phosphodiesterase 4D | Enzymatic Assay | IC50 | > 13 µM | [3] |
Table 2: Kinase Selectivity Profile of NVS-PAK1-1
| Assay Platform | Number of Kinases Tested | Concentration | Selectivity Score (S10) | Reference |
| KINOMEscan™ (DiscoverX) | 442 | 10 µM | 0.003 | [3][4] |
Experimental Protocols
KINOMEscan™ Profiling (DiscoverX)
This method is used to quantitatively measure the interactions between a test compound and a large panel of kinases.
-
A proprietary DNA-tagged kinase is incubated with an immobilized ligand that binds to the kinase active site.
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The test compound (NVS-PAK1-1) is added to the reaction.
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The amount of kinase bound to the immobilized ligand is measured using quantitative PCR of the DNA tag.
-
The results are reported as the percentage of the kinase that is bound to the test compound compared to a DMSO control. A lower percentage indicates a stronger interaction.
Caliper In Vitro Kinase Assay
This assay is used to determine the IC50 values of a compound against a specific kinase.
-
The assay is performed in 384-well microtiter plates.
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The compound (NVS-PAK1-1) is serially diluted to create an 8-point dose response.
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The kinase enzyme solution is added to the wells containing the compound and pre-incubated.
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A solution containing the peptide substrate and ATP is then added to initiate the kinase reaction.
-
After incubation, the reaction is terminated.
-
The amount of phosphorylated substrate is quantified to determine the level of kinase inhibition at each compound concentration.
-
IC50 values are calculated from the dose-response curve.[1]
Cellular PAK1 Autophosphorylation Assay
This western blot-based assay is used to confirm the inhibition of PAK1 activity within a cellular context.
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Cells (e.g., SU86.86 pancreatic duct carcinoma cells) are treated with varying concentrations of NVS-PAK1-1 for a specified time.[3]
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Following treatment, cells are lysed, and protein concentrations are determined.
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Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.
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The membrane is probed with a primary antibody specific for phosphorylated PAK1 (e.g., at Ser144).
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A secondary antibody conjugated to a detection enzyme is then used.
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The signal is visualized, and the level of phosphorylated PAK1 is compared across different treatment concentrations to determine the inhibitory effect of NVS-PAK1-1.
Visualizations
Caption: Simplified PAK1 signaling pathway and the inhibitory action of NVS-PAK1-1.
Caption: Troubleshooting workflow for unexpected results with NVS-PAK1-1.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting PAK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NVS-PAK1-1 | Structural Genomics Consortium [thesgc.org]
- 4. Probe NVS-PAK1-1 | Chemical Probes Portal [chemicalprobes.org]
- 5. Development and utility of a PAK1-selective degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. selleckchem.com [selleckchem.com]
troubleshooting Pak1-IN-1 instability in in vivo studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Pak1-IN-1 in in vivo studies. Given that "this compound" is not a standard nomenclature in published literature, this guide will focus on the well-characterized, potent, and selective allosteric PAK1 inhibitor, NVS-PAK1-1 , as a proxy. The information provided is relevant for NVS-PAK1-1 and likely applicable to other structurally similar PAK1 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound (NVS-PAK1-1) and what is its mechanism of action?
This compound, presumed to be analogous to NVS-PAK1-1, is a potent and selective allosteric inhibitor of p21-activated kinase 1 (PAK1).[1] Unlike ATP-competitive inhibitors that bind to the highly conserved kinase domain, NVS-PAK1-1 binds to a different site on the protein, leading to greater selectivity over other kinases, including the closely related PAK2.[2] PAK1 is a key signaling node downstream of Rac and Cdc42 GTPases, regulating crucial cellular processes like cytoskeletal dynamics, cell motility, proliferation, and survival.[3][4][5] By inhibiting PAK1, this compound can modulate these pathways, which is of significant interest in cancer research and other diseases where PAK1 is dysregulated.[4][6]
Q2: What are the known challenges associated with the in vivo use of NVS-PAK1-1?
The primary challenge reported for NVS-PAK1-1 is its short in vivo half-life.[1][2][7] This is attributed to metabolism by the cytochrome P450 system in the liver.[1][2][7] This metabolic instability can lead to rapid clearance of the compound from circulation, potentially reducing its efficacy in long-term studies unless appropriate formulation and dosing strategies are employed.
Q3: How should I store and handle the compound?
For long-term storage, it is recommended to store the compound as a solid at -20°C. For creating stock solutions, DMSO is a suitable solvent. Prepare stock solutions at a high concentration (e.g., 10-100 mM) and store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Before use, allow the aliquot to thaw completely and bring it to room temperature.
Troubleshooting Guide for In Vivo Studies
Issue 1: Lack of Efficacy or Suboptimal Target Engagement
Possible Cause 1: Poor Bioavailability/Rapid Metabolism
-
Troubleshooting Steps:
-
Optimize Formulation: The compound's solubility and stability in the formulation vehicle are critical. Consider using solubility-enhancing excipients.[8] Common vehicles for in vivo studies with small molecules include solutions with DMSO, PEG300/400, Tween 80, and saline. It is crucial to perform a small-scale solubility and stability test of your final formulation before administering it to animals.
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Adjust Dosing Regimen: Due to the known short half-life of NVS-PAK1-1, a single daily dose may not be sufficient to maintain therapeutic concentrations.[1][2][7] Consider increasing the dosing frequency (e.g., twice daily) or using a continuous delivery method like an osmotic pump.[9][10]
-
Pharmacokinetic (PK) Analysis: If possible, perform a pilot PK study to measure the concentration of the compound in plasma and tumor tissue over time. This will provide definitive data on its absorption, distribution, metabolism, and excretion (ADME) profile in your specific model and help you design a more effective dosing schedule.[10]
-
Possible Cause 2: Incorrect Dosage
-
Troubleshooting Steps:
-
Dose-Response Study: Conduct a dose-response study to determine the optimal therapeutic dose in your model. Start with a dose informed by literature and test a range of higher and lower concentrations.
-
Pharmacodynamic (PD) Analysis: Collect tissue samples (e.g., tumor, relevant organs) at various time points after dosing to assess target engagement. This can be done by measuring the phosphorylation of downstream PAK1 substrates via Western blot or immunohistochemistry. A lack of change in downstream signaling indicates insufficient target inhibition.
-
Issue 2: High Variability in Animal Responses
Possible Cause 1: Inconsistent Formulation
-
Troubleshooting Steps:
-
Standardize Formulation Preparation: Ensure the formulation is prepared consistently for every experiment. If the compound is in a suspension, ensure it is uniformly mixed before each administration to avoid variability in the administered dose.
-
Vehicle Controls: Always include a vehicle-only control group to ensure that the observed effects are due to the compound and not the delivery vehicle.
-
Possible Cause 2: Inaccurate Dosing
-
Troubleshooting Steps:
-
Accurate Animal Weight: Weigh animals immediately before dosing to calculate the precise volume for administration.
-
Proper Administration Technique: Ensure consistent administration technique (e.g., oral gavage, intraperitoneal injection). Improper technique can lead to significant variability in drug absorption.
-
Issue 3: Unexpected Toxicity or Adverse Effects
Possible Cause 1: Off-Target Effects
-
Troubleshooting Steps:
-
Confirm Selectivity: While NVS-PAK1-1 is highly selective for PAK1 over PAK2, at high concentrations, off-target effects can still occur. Correlate the timing of toxicity with the compound's peak plasma concentration (if known).
-
Lower the Dose: Test lower doses to see if the therapeutic window can be separated from the toxic effects.
-
Possible Cause 2: Vehicle-Related Toxicity
-
Troubleshooting Steps:
-
Assess Vehicle Toxicity: The delivery vehicle itself can sometimes cause adverse effects, especially with high concentrations of solvents like DMSO. Run a control group with just the vehicle to assess its baseline toxicity.
-
Alternative Formulations: If the vehicle is suspected to be the cause, explore alternative, more biocompatible formulations.[8][[“]]
-
Quantitative Data Summary
The following table summarizes key quantitative data for NVS-PAK1-1.
| Parameter | Value | Reference |
| Potency (IC50) | ||
| PAK1 | 5 nM | |
| PAK2 | 824 nM | [1] |
| Solubility | ||
| DMSO | Up to 100 mM (47.99 mg/mL) | |
| 1 eq. HCl | Up to 100 mM (47.99 mg/mL) | |
| In Vivo Property | ||
| Half-life | Short half-life reported in rat liver microsomes | [1][2][7] |
| Metabolism | Metabolized by the cytochrome P450 system | [1][2][7] |
Experimental Protocols
Protocol 1: In Vivo Formulation Preparation
This protocol provides a general method for preparing a formulation suitable for oral gavage or intraperitoneal injection. Note: The optimal formulation should be determined empirically.
-
Materials:
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NVS-PAK1-1 (solid powder)
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Dimethyl sulfoxide (DMSO)
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PEG300 (Polyethylene glycol 300)
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Tween 80 (Polysorbate 80)
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Sterile Saline (0.9% NaCl) or Water
-
-
Procedure:
-
Weigh the required amount of NVS-PAK1-1 powder.
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Dissolve the powder in a minimal amount of DMSO. For example, to make a 10 mg/mL final solution, you might first dissolve the compound in 5-10% of the final volume with DMSO.
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Add PEG300 and vortex thoroughly until the solution is clear. A common ratio is 10% DMSO, 40% PEG300.
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Add Tween 80 to improve suspension stability and aid in solubility. A common final concentration is 5%.
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Bring the solution to the final volume with sterile saline or water. For a formulation of 10% DMSO, 40% PEG300, 5% Tween 80, the remaining 45% would be saline.
-
Vortex the final solution extensively. If it is a suspension, ensure it is uniformly mixed before drawing it into a syringe.
-
Protocol 2: Pharmacodynamic (PD) Assay - Western Blot for Target Engagement
This protocol describes how to assess PAK1 inhibition in tumor or tissue samples.
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Sample Collection and Lysis:
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Dose animals with NVS-PAK1-1 or vehicle as per the study design.
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At a predetermined time point (e.g., 2-4 hours post-dose, corresponding to expected peak exposure), euthanize the animals and harvest tumors or relevant tissues.
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Immediately snap-freeze the tissues in liquid nitrogen or place them in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
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Homogenize the tissues and clarify the lysate by centrifugation.
-
-
Western Blotting:
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Determine protein concentration using a BCA or Bradford assay.
-
Separate 20-40 µg of protein lysate on an SDS-PAGE gel.
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Transfer the proteins to a PVDF or nitrocellulose membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
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Incubate with a primary antibody against a downstream effector of PAK1 (e.g., phospho-MEK1 at Ser298) overnight at 4°C. Also probe for total PAK1, total MEK1, and a loading control (e.g., GAPDH or β-actin).
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Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
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Detect the signal using an enhanced chemiluminescence (ECL) substrate. A reduction in the ratio of phosphorylated protein to total protein in the treated group compared to the vehicle control indicates successful target engagement.
-
Visualizations
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. pnas.org [pnas.org]
- 4. P21-Activated Kinase 1: Emerging biological functions and potential therapeutic targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PAK1 - Wikipedia [en.wikipedia.org]
- 6. Frontiers | The Role of p21-Activated Kinases in Cancer and Beyond: Where Are We Heading? [frontiersin.org]
- 7. Development and utility of a PAK1-selective degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Strategies to enhance pharmaceutical formulation stability - Consensus [consensus.app]
how to overcome poor bioavailability of Pak1-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with the bioavailability of Pak1-IN-1.
Frequently Asked Questions (FAQs)
Q1: We are observing low in vivo efficacy with this compound despite good in vitro potency. What could be the underlying issue?
A1: A common reason for discrepancies between in vitro potency and in vivo efficacy is poor oral bioavailability.[1][2] Small molecule kinase inhibitors, like this compound, often face challenges with absorption and first-pass metabolism, leading to low systemic exposure.[3][4][5][6] Factors contributing to this can include low aqueous solubility and high lipophilicity.[3][4][5]
Q2: What are the primary causes of poor bioavailability for kinase inhibitors like this compound?
A2: The primary causes are often multifactorial and include:
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Low Aqueous Solubility: Many kinase inhibitors are hydrophobic molecules with high melting points, which limits their dissolution in gastrointestinal fluids.[2] For a drug to be absorbed, it must first be in solution.[7]
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High Lipophilicity: While some lipophilicity is required for membrane permeability, excessive lipophilicity can lead to poor solubility in the aqueous environment of the gut.[3][4][5]
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First-Pass Metabolism: After absorption from the gut, the drug passes through the liver, where it can be extensively metabolized before reaching systemic circulation.[6][8]
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Efflux by Transporters: P-glycoprotein and other efflux transporters in the intestinal wall can actively pump the drug back into the gut lumen, reducing net absorption.
Q3: Are there alternative PAK1 inhibitors with potentially better bioavailability?
A3: Yes, several other PAK1 inhibitors have been developed, some with favorable in vivo pharmacokinetic properties. For instance, G-5555 has shown desirable in vivo characteristics, suggesting good potential for human exposure.[9] Another compound, PF-3758309, was developed as an orally available inhibitor, though it faced challenges in clinical trials due to low bioavailability in humans.[9][10] Natural compounds like Shikonin are also being explored as PAK1 inhibitors, with the advantage of often having better oral bioavailability.[11]
Troubleshooting Guides
Issue: Poor Solubility of this compound
Low aqueous solubility is a frequent hurdle for kinase inhibitors.[2] The following strategies can be employed to address this issue.
1. Salt Formation:
-
Rationale: Converting the free base of this compound into a salt form can significantly improve its solubility and dissolution rate.
-
Lipophilic Salt Approach: For highly lipophilic kinase inhibitors, forming a lipophilic salt (e.g., with docusate) can enhance solubility in lipidic excipients, which is beneficial for lipid-based formulations.[3][4][5][12][13]
2. Particle Size Reduction (Nanonization):
-
Rationale: Reducing the particle size of the drug increases the surface area available for dissolution, which can lead to a faster dissolution rate and improved absorption.[14]
-
Method: Techniques like wet media milling can be used to produce nanocrystal dispersions of this compound.[14]
3. Amorphous Solid Dispersions (ASDs):
-
Rationale: Dispersing this compound in its amorphous (non-crystalline) state within a polymer matrix can enhance its aqueous solubility and dissolution rate.[15]
-
Method: ASDs can be prepared by methods such as spray-drying or hot-melt extrusion.
Issue: Low Permeability and High First-Pass Metabolism
Even if solubility is improved, absorption can still be limited by poor membrane permeability or rapid metabolism.
1. Lipid-Based Formulations:
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Rationale: Formulating this compound in a lipid-based system, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can enhance its absorption.[3][15] These formulations can improve drug solubilization in the gut and facilitate absorption via the lymphatic pathway, which can reduce first-pass metabolism.[15]
-
Experimental Protocol:
-
Screen various lipid excipients, surfactants, and co-solvents for their ability to dissolve this compound.
-
Construct ternary phase diagrams to identify self-emulsifying regions.
-
Prepare the SEDDS formulation by mixing the components.
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Characterize the formulation for globule size, zeta potential, and in vitro drug release.
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Conduct in vivo pharmacokinetic studies in an animal model to assess oral bioavailability.
-
2. Prodrug Approach:
-
Rationale: A prodrug is an inactive or less active derivative of a drug molecule that is converted to the active form in the body. A prodrug of this compound could be designed to have improved solubility and/or permeability.
-
Method: This involves chemical modification of the this compound molecule, which requires significant medicinal chemistry efforts.
Data Presentation
Table 1: Comparison of Formulation Strategies for Improving Bioavailability
| Strategy | Mechanism of Action | Potential Advantages | Potential Disadvantages |
| Lipophilic Salt Formation | Increases solubility in lipidic excipients.[3][4][5] | Facilitates high drug loading in lipid-based formulations.[3][4][5] | May not be suitable for all compounds. |
| Nanonization | Increases surface area for dissolution.[14] | Can significantly improve dissolution rate and bioavailability.[14] | Can be a complex and costly manufacturing process. |
| Amorphous Solid Dispersions | Enhances aqueous solubility and dissolution rate.[15] | Can be a highly effective strategy for poorly soluble drugs.[15] | Physical instability of the amorphous form can be a concern. |
| Lipid-Based Formulations | Improves solubilization and facilitates lymphatic absorption.[15] | Can bypass first-pass metabolism.[15] | Formulation development can be complex. |
Visualizations
Signaling Pathway
Caption: Simplified PAK1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Experimental workflow for overcoming the poor bioavailability of this compound.
References
- 1. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches [mdpi.com]
- 2. pharmtech.com [pharmtech.com]
- 3. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. merckgroup.com [merckgroup.com]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. Targeting PAK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Abstract A177: Phase 1, dose-escalation, safety, pharmacokinetic and pharmacodynamic study of single agent PF-03758309, an oral PAK inhibitor, in patients with advanced solid tumors. : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
interpreting unexpected results with Pak1-IN-1
Welcome to the technical support center for Pak1-IN-1. This resource is designed to help you interpret unexpected results and troubleshoot your experiments involving this selective inhibitor of p21-activated kinase 1 (Pak1).
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
Question 1: I am not observing the expected decrease in phosphorylation of my downstream target after treating my cells with this compound. What could be the reason?
Answer:
This is a common issue that can arise from several factors, ranging from the experimental setup to the underlying biology of your system. Here is a step-by-step guide to troubleshoot this observation.
Possible Causes and Solutions
-
Inhibitor Potency and Integrity:
-
Solution: Verify the integrity of your this compound stock. Improper storage or multiple freeze-thaw cycles can lead to degradation. We recommend preparing fresh aliquots from a new stock solution.
-
Action: Perform a dose-response experiment to confirm the IC50 of this compound in your cell line. The optimal concentration can vary between cell types.
-
-
Cellular Context and Pathway Redundancy:
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Solution: Be aware that other kinases can compensate for Pak1 activity, or the downstream target may be regulated by multiple pathways.[1]
-
Action:
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Confirm Pak1 expression and activation in your cell model via Western blot.
-
Investigate potential crosstalk with other signaling pathways, such as the PI3K/AKT or MAPK pathways, which are known to interact with Pak1 signaling.[1]
-
Consider using a secondary inhibitor to investigate potential compensatory mechanisms.
-
-
-
Experimental Protocol:
-
Solution: The timing of inhibitor treatment and cell lysis is critical.
-
Action: Optimize the treatment duration. A time-course experiment (e.g., 1, 6, 12, 24 hours) will help determine the optimal window for observing the desired effect.
-
Question 2: I am observing an increase in cell proliferation after treatment with this compound, which is the opposite of the expected anti-proliferative effect. Why is this happening?
Answer:
An unexpected increase in proliferation, often referred to as a paradoxical effect, can be indicative of complex cellular feedback mechanisms or off-target effects.
Possible Causes and Solutions
-
Feedback Loop Activation:
-
Explanation: Inhibition of Pak1 can sometimes lead to the activation of a compensatory signaling pathway that promotes proliferation. For instance, relieving a negative feedback loop on an upstream activator could lead to hyperactivation of a parallel pro-proliferative pathway.
-
Action:
-
-
Off-Target Effects:
-
Explanation: At higher concentrations, kinase inhibitors can lose their specificity. This compound might be inhibiting other kinases that have a tumor-suppressive role.
-
Action:
-
Carefully perform a dose-response curve for proliferation, starting from a very low concentration.
-
Compare the effects of this compound with a structurally different Pak1 inhibitor or with siRNA-mediated knockdown of Pak1 to confirm that the observed phenotype is specific to Pak1 inhibition.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: this compound is soluble in DMSO. For long-term storage, we recommend dissolving it in DMSO to a stock concentration of 10 mM, aliquoting, and storing at -80°C. Avoid repeated freeze-thaw cycles.
Q2: How can I confirm that this compound is active in my cells?
A2: The most direct method is to perform a Western blot and probe for the phosphorylation of a known direct downstream target of Pak1, such as MEK1 (at Ser298). A decrease in phosphorylation at this site upon treatment is a good indicator of target engagement.
Q3: What are the potential off-target effects of this compound?
A3: While this compound is designed to be selective for Pak1, cross-reactivity with other PAK family members (e.g., PAK2, PAK3) can occur, especially at higher concentrations.[3] It is advisable to consult a kinase profiling panel to understand the broader selectivity of the inhibitor.
Quantitative Data Summary
| Parameter | Value | Cell Line(s) |
| IC50 (Pak1) | 15 nM | In vitro kinase assay |
| Recommended Working Concentration | 0.1 - 1 µM | Varies by cell line |
| Solubility | >50 mM in DMSO |
Experimental Protocols
Protocol 1: Western Blot for Downstream Target Phosphorylation
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with this compound at the desired concentrations for the optimized duration.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-phospho-MEK1 Ser298, anti-total-MEK1, anti-Pak1, and a loading control like GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: Simplified Pak1 signaling pathway and the point of inhibition by this compound.
Caption: Troubleshooting workflow for lack of expected downstream effect.
Caption: Logical approach to investigating paradoxical pro-proliferative effects.
References
minimizing cytotoxicity of Pak1-IN-1 in primary cells
Welcome to the technical support center for Pak1-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments, with a special focus on minimizing cytotoxicity in primary cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of p21-activated kinase 1 (PAK1). PAK1 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cytoskeletal dynamics, cell proliferation, survival, and motility.[1][2] It is a downstream effector of the Rho family small GTPases, Cdc42 and Rac1.[3] this compound likely exerts its inhibitory effect by binding to PAK1 and preventing its phosphorylation of downstream substrates, thereby disrupting the signaling cascades that promote these cellular activities.
Q2: Why am I observing high levels of cytotoxicity in my primary cells when using this compound?
Primary cells are generally more sensitive to chemical treatments than immortalized cell lines. Several factors could contribute to the cytotoxicity of this compound in your experiments:
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On-target toxicity: The biological processes regulated by PAK1 are essential for normal cell function. Inhibition of these pathways, even if specific, can lead to cell stress and death, particularly in sensitive primary cells.
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Off-target effects: Small molecule inhibitors can sometimes interact with other kinases or cellular proteins, leading to unintended and toxic side effects. While specific data for this compound is limited, some pan-PAK inhibitors have been associated with toxicities, such as cardiovascular issues, which may be due to off-target effects or inhibition of other PAK isoforms like PAK2.
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Concentration and exposure time: The concentration of this compound and the duration of treatment are critical factors. Primary cells may require lower concentrations and shorter exposure times compared to robust cancer cell lines.
-
Cell culture conditions: The health and density of your primary cells, as well as the composition of the culture medium, can influence their susceptibility to drug-induced toxicity.
Q3: What are the typical working concentrations for Pak1 inhibitors?
The optimal concentration of any inhibitor is cell-type dependent and must be determined empirically. For other selective PAK1 inhibitors, such as NVS-PAK1-1, in vitro kinase assays show IC50 values in the low nanomolar range. However, cellular assays often require higher concentrations, typically in the micromolar range, to achieve a biological effect. It is recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific primary cell type.
Q4: How can I determine if the observed cytotoxicity is specific to Pak1 inhibition?
To determine if the cytotoxicity is due to on-target PAK1 inhibition, you can perform several control experiments:
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Use a structurally related inactive control compound: If available, a molecule that is structurally similar to this compound but does not inhibit PAK1 can help differentiate between specific and non-specific toxicity.
-
Rescue experiment: If possible, overexpressing a resistant mutant of PAK1 that is not affected by this compound could rescue the cells from the inhibitor's cytotoxic effects.
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Western Blotting: You can confirm target engagement by assessing the phosphorylation of known downstream targets of PAK1. A reduction in the phosphorylation of these substrates upon treatment with this compound would indicate on-target activity.
Troubleshooting Guides
Issue 1: High levels of cell death observed in primary cell cultures.
| Possible Cause | Troubleshooting Step |
| Inhibitor concentration is too high. | Perform a dose-response curve to determine the IC50 value for your specific primary cell type. Start with a wide range of concentrations and narrow it down to find the lowest effective, non-toxic concentration. |
| Prolonged exposure to the inhibitor. | Optimize the incubation time. It's possible that a shorter exposure is sufficient to achieve the desired biological effect without causing excessive cell death. |
| Off-target effects of the inhibitor. | Refer to the FAQ on determining specificity. If off-target effects are suspected, consider using a more selective inhibitor if available, or try to mitigate these effects using the strategies outlined in the "Minimizing Cytotoxicity" section. |
| Suboptimal health of primary cells. | Ensure your primary cells are healthy and in the logarithmic growth phase before starting the experiment. Use appropriate, high-quality culture media and supplements. |
Issue 2: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Variability in primary cell cultures. | Primary cells can have inherent variability between donors and even between passages. Use cells from the same donor and at a similar passage number for a set of experiments. |
| Inhibitor instability. | Prepare fresh stock solutions of this compound regularly and store them under the recommended conditions. Avoid repeated freeze-thaw cycles. |
| Inconsistent cell seeding density. | Ensure that cells are seeded at a consistent density for all experiments, as this can affect their response to the inhibitor. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
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Primary cells of interest
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Complete cell culture medium
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This compound
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MTT solution (5 mg/mL in PBS)
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DMSO
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96-well plate
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Multichannel pipette
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Plate reader
Procedure:
-
Seed your primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to start with a high concentration (e.g., 100 µM) and perform 1:2 or 1:3 dilutions. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest inhibitor treatment.
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound to the respective wells.
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Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
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After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Measure the absorbance at 570 nm using a plate reader.
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Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Assessing Cytotoxicity using a Lactate Dehydrogenase (LDH) Assay
The LDH assay measures the release of lactate dehydrogenase from damaged cells into the culture medium.
Materials:
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Primary cells of interest
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Complete cell culture medium
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This compound
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Commercially available LDH cytotoxicity assay kit
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96-well plate
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Multichannel pipette
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Plate reader
Procedure:
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Follow steps 1-4 from the MTT assay protocol.
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After the incubation period, carefully collect the cell culture supernatant from each well.
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Follow the manufacturer's instructions for the LDH assay kit to measure the amount of LDH released into the supernatant.
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Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
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Measure the absorbance at the recommended wavelength using a plate reader.
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Calculate the percentage of cytotoxicity for each treatment condition based on the LDH activity in the supernatant relative to the controls.
Strategies for Minimizing Cytotoxicity
For sensitive primary cells, several strategies can be employed to minimize the cytotoxic effects of this compound:
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Optimize Concentration and Exposure Time: This is the most critical step. Use the lowest effective concentration for the shortest possible duration.
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Use of Serum-Free or Reduced-Serum Media: For certain primary cell types, reducing the serum concentration during inhibitor treatment can sometimes decrease non-specific toxicity. However, this needs to be optimized as serum withdrawal can also induce stress.
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Co-treatment with Antioxidants: Small molecule inhibitors can induce oxidative stress. Co-treatment with antioxidants like N-acetylcysteine (NAC) or Vitamin E may help protect primary cells from this type of damage. The optimal concentration of the antioxidant should be determined empirically.
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Utilize Cytoprotective Agents: Depending on the primary cell type, specific cytoprotective agents can be used. For example, for neuronal cultures, growth factors or other neuroprotective compounds might be beneficial.
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Ensure High-Quality Primary Cell Culture: Healthy and robust primary cells are more resilient to chemical insults. Use appropriate isolation and culture techniques to maintain the health of your cells.
Data Presentation
Table 1: Example IC50 Values of Pak1 Inhibitors in Various Cell Lines
| Inhibitor | Cell Line | Cell Type | IC50 (µM) |
| NVS-PAK1-1 | Su86.86 | Pancreatic Cancer | 2 |
| NVS-PAK1-1 | MS02 | Schwannoma | 4.7 |
| NVS-PAK1-1 | HEI-193 | Schwannoma | 6.2 |
| FRAX597 | Ben-Men1 | Meningioma | 3 |
| FRAX597 | KT21-MG1 | Malignant Meningioma | 0.4 |
Note: This table provides examples from the literature for other Pak1 inhibitors and should be used as a general reference. The IC50 for this compound in your primary cells must be determined experimentally.
Visualizations
Caption: Simplified Pak1 signaling pathway.
Caption: Experimental workflow for assessing cytotoxicity.
Caption: Troubleshooting decision tree for high cytotoxicity.
References
NVS-PAK1-1 degradation and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the handling, storage, and use of the selective PAK1 inhibitor, NVS-PAK1-1.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for NVS-PAK1-1?
A1: Proper storage of NVS-PAK1-1 is crucial for maintaining its stability and activity. For long-term storage, it is recommended to store the compound as a powder at -20°C for up to 3 years.[1] Stock solutions should be stored at -80°C for up to one year or at -20°C for up to six months.[2]
Q2: What is the known stability of NVS-PAK1-1 in experimental conditions?
A2: NVS-PAK1-1 exhibits poor stability in in vivo models due to rapid metabolism by the cytochrome P450 system.[3][4][5] Specifically, it has a short half-life in rat liver microsomes (t½ = 3.5 min), which can limit its application in animal studies.[1][2] For in vivo experiments, it is recommended to prepare the working solution freshly on the same day of use.[2]
Q3: How should I prepare stock and working solutions of NVS-PAK1-1?
A3: NVS-PAK1-1 is soluble in DMSO.[6][7] For a stock solution, dissolve NVS-PAK1-1 in fresh DMSO to a concentration of up to 100 mM (47.99 mg/mL).[6] For in vivo experiments, a common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1][2] The solvents should be added sequentially. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[2]
Troubleshooting Guide
Issue 1: I am observing inconsistent results in my cell-based assays.
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Possible Cause: Degradation of NVS-PAK1-1 in the working solution.
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Troubleshooting Step: Prepare fresh working solutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
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Possible Cause: Suboptimal concentration of NVS-PAK1-1.
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Troubleshooting Step: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. NVS-PAK1-1 inhibits proliferation of the Su86.86 cell line at concentrations above 2 µM and inhibits phosphorylation of the downstream substrate MEK1 at 6-20 µM.[2]
Issue 2: My in vivo experiment is not showing the expected efficacy.
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Possible Cause: Rapid in vivo degradation of NVS-PAK1-1.
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Troubleshooting Step: Due to its poor pharmacokinetic profile, consider more frequent dosing or alternative delivery methods. Be aware that the short half-life in liver microsomes is a known limitation.[2][3][4][5][8] The use of pharmacokinetic inhibitors like ritonavir has been shown to inhibit its degradation in human liver microsomes.[9]
Issue 3: I am seeing off-target effects in my experiments.
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Possible Cause: Although NVS-PAK1-1 is highly selective for PAK1 over other kinases, at high concentrations, off-target effects can occur.[6][10]
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Troubleshooting Step: Use the lowest effective concentration determined from your dose-response studies. Consider using the available negative control, NVS-PAK1-C, to confirm that the observed effects are due to PAK1 inhibition.[6]
Data Presentation
Table 1: NVS-PAK1-1 Storage Conditions
| Storage Type | Temperature | Duration |
| Powder | -20°C | Up to 3 years[1] |
| Stock Solution | -80°C | Up to 1 year[2] |
| Stock Solution | -20°C | Up to 6 months[2] |
Table 2: NVS-PAK1-1 Potency and Selectivity
| Parameter | Value | Notes |
| IC50 (PAK1) | 5 nM[2][6] | Potent and selective allosteric inhibitor. |
| Kd (PAK1) | 7 nM[1][2] | |
| Kd (PAK2) | 400 nM[1][2] | Demonstrates high selectivity for PAK1 over PAK2. |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay (Caliper Assay)
This protocol is a general guideline for measuring PAK1 kinase activity inhibition.
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Prepare a 384-well microtiter plate.
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Add 50 nL of NVS-PAK1-1 compound solution in 90% DMSO to the wells, typically in an 8-point dose-response format.
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Add 4.5 µL of the PAK1 enzyme solution to each well.
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Pre-incubate the plate at 30°C for 60 minutes.
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Add 4.5 µL of the peptide substrate/ATP solution to initiate the reaction.
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Incubate the reaction at 30°C for 60 minutes.
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Terminate the reaction by adding 16 µL of a stop solution.
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Analyze the results using a Caliper mobility-shift assay platform.[2]
Visualizations
Caption: Simplified PAK1 signaling pathway and the inhibitory action of NVS-PAK1-1.
References
- 1. NVS-PAK1-1 | PAK | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Development and utility of a PAK1-selective degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. NVS-PAK1-1 | PAK1 Inhibitor | Tocris Bioscience [tocris.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Probe NVS-PAK1-1 | Chemical Probes Portal [chemicalprobes.org]
- 9. PAK1 inhibition reduces tumor size and extends the lifespan of mice in a genetically engineered mouse model of Neurofibromatosis Type 2 (NF2) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NVS-PAK1-1 | Structural Genomics Consortium [thesgc.org]
Technical Support Center: Addressing PAK1-IN-1 Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to the p21-activated kinase 1 (PAK1) inhibitor, PAK1-IN-1, in cancer cell lines.
Troubleshooting Guides
This section offers step-by-step guidance to identify and address potential resistance to this compound in your experiments.
My cancer cell line shows decreasing sensitivity to this compound. What are the initial steps to confirm resistance?
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Confirm Compound Integrity:
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Verify the storage conditions and age of your this compound stock.
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Test the compound on a sensitive control cell line to ensure its activity.
-
-
Perform a Dose-Response Curve:
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Generate a new IC50 (half-maximal inhibitory concentration) curve for your experimental cell line and compare it to the initial IC50 value or the value in the parental cell line. A significant rightward shift in the curve suggests a decrease in sensitivity.
-
-
Assess Cell Viability with an Alternative Assay:
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If you are using a metabolic assay like MTT, consider potential confounding factors such as changes in cellular metabolism.[1]
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Use a different method that measures cell death directly, such as a trypan blue exclusion assay or an apoptosis assay (e.g., Annexin V staining), to confirm the viability results.[2]
-
Table 1: Initial Troubleshooting Checklist for Decreased this compound Sensitivity
| Step | Action | Purpose |
| 1 | Check this compound stock | Rule out compound degradation |
| 2 | Test on a control cell line | Confirm inhibitor activity |
| 3 | Generate new IC50 curve | Quantify the change in sensitivity |
| 4 | Use an alternative viability assay | Validate results from the primary assay |
How can I determine the mechanism of resistance to this compound in my cell line?
Once you have confirmed resistance, the next step is to investigate the underlying mechanism. Resistance to kinase inhibitors can occur through various mechanisms. Here are some key areas to investigate:
-
Target Alteration:
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PAK1 Overexpression: Increased levels of the target protein can sequester the inhibitor, requiring higher concentrations for the same effect.
-
PAK1 Mutations: Mutations in the drug-binding site of PAK1 can prevent the inhibitor from binding effectively.
-
-
Activation of Bypass Signaling Pathways:
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Cancer cells can develop resistance by activating alternative signaling pathways that compensate for the inhibition of PAK1.[3][4] PAK1 is a central node in multiple signaling cascades, including the MAPK and PI3K/AKT pathways.[3][5] Upregulation of other kinases or signaling molecules in these pathways could bypass the need for PAK1 activity.
-
-
Drug Efflux:
-
Increased expression of drug efflux pumps, such as P-glycoprotein (P-gp), can actively remove this compound from the cell, reducing its intracellular concentration.
-
Experimental Workflow for Investigating Resistance:
Caption: Workflow for investigating this compound resistance.
FAQs
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor that targets the p21-activated kinase 1 (PAK1).[6] It functions by binding to the kinase domain of PAK1, which blocks its enzymatic activity.[6] This inhibition prevents the phosphorylation of downstream target proteins involved in crucial cellular processes like cell proliferation, survival, and cytoskeletal organization.[6][7]
Q2: What are the known downstream signaling pathways of PAK1 that could be affected?
PAK1 is a key signaling node that influences several oncogenic pathways.[3][8] Its inhibition can impact:
-
MAPK/Erk Pathway: PAK1 can phosphorylate and activate components of this pathway, promoting cell proliferation.[9]
-
PI3K/Akt Pathway: PAK1 can activate Akt, a central kinase in cell survival and proliferation.[3]
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Wnt/β-Catenin Pathway: PAK1 can stabilize β-catenin, leading to the transcription of genes involved in cell proliferation and migration.[3]
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NF-κB Pathway: Activation of NF-κB by PAK1 can promote resistance to apoptosis.[10]
-
Cytoskeletal Dynamics: PAK1 regulates the actin cytoskeleton through effectors like LIMK and cofilin, which is crucial for cell motility and invasion.[10]
Caption: Simplified PAK1 signaling pathways.
Q3: Are there any known off-target effects of this compound that could be misinterpreted as resistance?
While specific off-target effects for this compound are not extensively documented in the provided search results, it is a possibility with any small molecule inhibitor. Off-target effects can lead to unexpected cellular responses that might mask the on-target effect or be misinterpreted as resistance.
To mitigate this:
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Use a structurally different PAK1 inhibitor to see if the same phenotype is observed.
-
Employ genetic approaches like siRNA or shRNA to specifically knock down PAK1 and compare the cellular response to that of this compound treatment.
Q4: How can I test for PAK1 mutations in my resistant cell line?
To identify potential mutations in the PAK1 gene, you can use the following molecular biology techniques:
-
RNA Extraction and cDNA Synthesis: Isolate total RNA from both your resistant and parental (sensitive) cell lines and reverse transcribe it to complementary DNA (cDNA).
-
PCR Amplification: Design primers to amplify the coding sequence of the PAK1 gene from the cDNA.
-
Sanger Sequencing: Sequence the PCR products to identify any nucleotide changes in the resistant cell line compared to the parental line.[11][12]
-
Next-Generation Sequencing (NGS): For a more comprehensive analysis, whole-exome or whole-genome sequencing can be performed to identify mutations not only in PAK1 but also in other genes that might contribute to resistance.[12][13]
Q5: What are some strategies to overcome this compound resistance?
If resistance is confirmed and the mechanism is partially elucidated, several strategies can be explored:
-
Combination Therapy:
-
Alternative PAK1 Inhibitors:
-
Different PAK1 inhibitors may have distinct binding modes or properties that could be effective against a resistant cell line, especially if the resistance is due to a specific mutation.[15]
-
Table 2: Alternative and Combination Therapeutic Strategies
| Resistance Mechanism | Potential Strategy | Example |
| Bypass Pathway Activation | Combine with an inhibitor of the activated pathway | This compound + MEK inhibitor |
| PAK1 Mutation | Use a different class of PAK1 inhibitor | ATP-competitive vs. allosteric inhibitor |
| Increased Drug Efflux | Co-administer with an efflux pump inhibitor | This compound + Verapamil (P-gp inhibitor) |
Experimental Protocols
Protocol 1: Cell Viability (IC50) Determination using MTT Assay
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the different concentrations of the inhibitor. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48-72 hours).
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MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
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Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the drug concentration and use a non-linear regression model to calculate the IC50 value.[16]
Protocol 2: Western Blotting for PAK1 Activation
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Cell Lysis: Treat cells with this compound for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[17]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[18]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against total PAK1 and phosphorylated PAK1 (p-PAK1, e.g., at Thr423).[7][19] Also, include an antibody for a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the p-PAK1 signal to the total PAK1 signal to assess the level of PAK1 activation.
Caption: Western blotting workflow.
References
- 1. dovepress.com [dovepress.com]
- 2. google.com [google.com]
- 3. P21-Activated Kinase 1: Emerging biological functions and potential therapeutic targets in Cancer [thno.org]
- 4. PAK1 Mediates Resistance to PI3 Kinase Inhibition in Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Pathways: Targeting P21-activated Kinase 1 Signaling in Cancer: Opportunities, Challenges and Limitations [en-cancer.fr]
- 6. What are PAK1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. PAK1 Antibody | Cell Signaling Technology [cellsignal.com]
- 8. eurekaselect.com [eurekaselect.com]
- 9. PAK1 Antibody - Novatein Biosciences [novateinbio.com]
- 10. Pak Signaling in the Development and Progression of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Genomic Analysis Identifies Mutations Concerning Drug-Resistance and Beijing Genotype in Multidrug-Resistant Mycobacterium tuberculosis Isolated From China [frontiersin.org]
- 13. Antimicrobial Resistance Gene Detection - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. PAK1 mediates pancreatic cancer cell migration and resistance to MET inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeting PAK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. The phosphorylation of Pak1 by Erk1/2 to drive cell migration requires Arl4D acting as a scaffolding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Phospho-PAK1 (Thr423)/PAK2 (Thr402) Antibody | Cell Signaling Technology [cellsignal.com]
Optimizing Pak1-IN-1 Incubation Time in Cellular Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the incubation time of Pak1 inhibitors in cellular assays. While the query specified "Pak1-IN-1," our research indicates this may be a typographical error, as commercially available inhibitors with this exact name are targeted towards Pak4/5/6. Therefore, this guide will focus on a highly selective and potent allosteric inhibitor of Pak1, NVS-PAK1-1 , and will also provide broader context with other commonly used Pak1 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is NVS-PAK1-1 and what is its mechanism of action?
A1: NVS-PAK1-1 is a potent and selective allosteric inhibitor of p21-activated kinase 1 (Pak1). It exhibits high selectivity for Pak1 with an IC50 of 5 nM in in vitro assays. Unlike ATP-competitive inhibitors, allosteric inhibitors bind to a site on the enzyme distinct from the ATP-binding pocket, often leading to greater selectivity. NVS-PAK1-1 has been shown to be over 50-fold more active against Pak1 than the closely related Pak2.
Q2: What is the recommended concentration range for NVS-PAK1-1 in cellular assays?
A2: The optimal concentration of NVS-PAK1-1 depends on the specific cell line and the biological question being addressed. Based on published studies, a general guideline is as follows:
-
For selective Pak1 inhibition: 0.25 µM is recommended.[1]
-
For broader Pak1/2 inhibition: 2.5 µM can be used.[1]
-
For assessing downstream signaling (e.g., p-MEK, p-ERK) by Western blot: Concentrations ranging from 10 nM to higher micromolar ranges have been used, with significant inhibition of downstream targets often observed in the low micromolar range.[2][3]
-
For cell proliferation and viability assays: IC50 values can vary widely between cell lines, but typically fall within the low micromolar range.[4]
It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: What is a typical incubation time for NVS-PAK1-1 in cellular assays?
A3: The ideal incubation time is dependent on the assay being performed:
-
Short-term signaling studies (e.g., Western blotting for phosphorylation events): Incubations from 30 minutes to 24 hours are common. For example, inhibition of Pak1 autophosphorylation can be observed within 2 hours of treatment.[4] A 24-hour treatment is often sufficient to observe changes in the phosphorylation of downstream targets like MEK and ERK.[2][5]
-
Long-term functional assays (e.g., cell viability, proliferation, migration): Incubations of 48, 72, or even 96 hours are frequently used to observe significant phenotypic changes.[2][5][6][7][8] For instance, cell viability assays are commonly performed after 72 hours of treatment.[2][6][7]
Q4: How should I prepare and store NVS-PAK1-1 stock solutions?
A4: NVS-PAK1-1 is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM or 96 mg/mL).[2][9] It is crucial to use fresh, anhydrous DMSO to ensure maximum solubility.[9] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[3] When preparing working solutions, dilute the stock in your cell culture medium immediately before use.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or weak inhibition of Pak1 activity | Suboptimal inhibitor concentration: The concentration of NVS-PAK1-1 may be too low for the specific cell line or experimental conditions. | Perform a dose-response experiment to determine the optimal concentration. Start with a broad range (e.g., 10 nM to 10 µM) and narrow it down based on the results. |
| Insufficient incubation time: The inhibitor may not have had enough time to exert its effects, especially for long-term functional assays. | For signaling studies, try increasing the incubation time from 30 minutes up to 24 hours. For functional assays, consider extending the incubation to 72 or 96 hours. | |
| Inhibitor degradation: Improper storage or handling of the inhibitor can lead to loss of activity. | Ensure the stock solution is stored correctly at -20°C or -80°C and avoid multiple freeze-thaw cycles. Prepare fresh working solutions for each experiment. | |
| High cell density: A high number of cells can metabolize or sequester the inhibitor, reducing its effective concentration. | Optimize cell seeding density to ensure it is within the linear range for your assay. | |
| High cell toxicity or off-target effects | Inhibitor concentration is too high: High concentrations of NVS-PAK1-1 can lead to off-target effects, including inhibition of Pak2, or general cellular toxicity. | Lower the concentration of the inhibitor. Refer to your dose-response curve to find a concentration that effectively inhibits Pak1 with minimal toxicity. The use of a structurally related inactive compound as a negative control can help differentiate specific from non-specific effects.[8] |
| Prolonged incubation time: Long exposure to the inhibitor, even at lower concentrations, can induce cytotoxicity. | Reduce the incubation time. For some assays, a shorter treatment may be sufficient to observe the desired effect. | |
| Solvent toxicity: High concentrations of the vehicle (e.g., DMSO) can be toxic to cells. | Ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.1%) and include a vehicle-only control in your experiments. | |
| Inconsistent or variable results | Inconsistent cell culture conditions: Variations in cell passage number, confluency, or growth media can affect cellular responses to the inhibitor. | Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure similar confluency at the time of treatment. |
| Inaccurate inhibitor concentration: Errors in preparing stock or working solutions can lead to variability. | Carefully prepare and validate the concentration of your inhibitor solutions. | |
| Precipitation of the inhibitor: The inhibitor may precipitate out of solution, especially at high concentrations or in certain media. | Visually inspect your working solutions for any signs of precipitation. If necessary, prepare fresh dilutions or consider using a different solvent system if compatible with your cells. For in vivo studies, specific formulations with PEG300 and Tween-80 may be required to improve solubility.[3] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 2 x 10³ to 4 x 10³ cells per well and allow them to adhere overnight.[2][6]
-
The next day, treat the cells with various concentrations of NVS-PAK1-1 or other Pak inhibitors. Include a vehicle-only control (e.g., DMSO).
-
Incubate the plate for 72 to 96 hours at 37°C in a humidified incubator.[2][5]
-
Add MTT reagent to each well and incubate for an additional 2-4 hours until a purple formazan precipitate is visible.
-
Add solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).[2]
Western Blot Analysis of Pak1 Downstream Targets
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of NVS-PAK1-1 for the specified incubation time (e.g., 24 hours for downstream signaling).[2][5]
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[2]
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of Pak1 downstream targets (e.g., p-MEK (Ser298), MEK, p-ERK, ERK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Simplified Pak1 signaling pathway and the inhibitory action of NVS-PAK1-1.
Caption: General experimental workflow for optimizing NVS-PAK1-1 incubation time.
References
- 1. NVS-PAK1-1 | Structural Genomics Consortium [thesgc.org]
- 2. biorxiv.org [biorxiv.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Effects of p21-activated kinase 1 inhibition on 11q13 amplified ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. selleckchem.com [selleckchem.com]
Validation & Comparative
A Head-to-Head Comparison of PAK1 Inhibitors: FRAX597 vs. PF-3758309
For researchers, scientists, and drug development professionals, the selection of a potent and selective kinase inhibitor is a critical step in elucidating cellular signaling pathways and developing novel therapeutics. This guide provides a comprehensive comparison of two widely utilized inhibitors of p21-activated kinase 1 (PAK1): FRAX597 and PF-3758309. We will delve into their mechanisms of action, potency, selectivity, and provide supporting experimental data to aid in the selection of the most appropriate tool compound for your research needs.
Introduction to PAK1 and its Inhibition
P21-activated kinase 1 (PAK1) is a serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including cytoskeletal dynamics, cell motility, proliferation, and survival.[1] Dysregulation of PAK1 activity has been implicated in various diseases, most notably in cancer, making it an attractive target for therapeutic intervention.[1] Small molecule inhibitors are invaluable tools for studying the physiological and pathological roles of PAK1. This guide focuses on two ATP-competitive inhibitors, FRAX597 and PF-3758309, providing a detailed comparison of their biochemical and cellular activities.
Mechanism of Action
Both FRAX597 and PF-3758309 are ATP-competitive inhibitors, meaning they bind to the ATP-binding pocket of the kinase domain of PAK enzymes, thereby preventing the phosphorylation of downstream substrates.[1][2] This mode of action effectively blocks the signaling cascades mediated by PAK1.
Data Presentation: Biochemical Potency and Selectivity
The following tables summarize the in vitro biochemical potency and selectivity of FRAX597 and PF-3758309 against various kinases.
Table 1: Biochemical Potency (IC50/Kᵢ) against PAK Isoforms
| Inhibitor | PAK1 | PAK2 | PAK3 | PAK4 | PAK5 | PAK6 |
| FRAX597 | 8 nM (IC50) | 13 nM (IC50) | 19 nM (IC50) | >10,000 nM (IC50) | - | - |
| PF-3758309 | 13.7 nM (Kᵢ) | 190 nM (IC50) | 99 nM (IC50) | 18.7 nM (Kᵢ) | 18.1 nM (Kᵢ) | 17.1 nM (Kᵢ) |
Data compiled from multiple sources.[2][3][4][5]
Table 2: Selectivity Profile Against a Panel of Other Kinases
| Inhibitor | Notable Off-Target Kinases (Inhibition >80% at 100 nM) |
| FRAX597 | YES1, RET, CSF1R, TEK |
| PF-3758309 | SRC, FYN, YES, LCK, LYN, HCK, FGR, BLK |
Data for FRAX597 indicates significant inhibition.[6] Data for PF-3758309 indicates kinases inhibited with an IC50 < 60 nM.[7]
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Biochemical Kinase Assay (Z'-LYTE™)
The biochemical potency of the inhibitors is often determined using a fluorescence-based, coupled-enzyme format such as the Z'-LYTE™ assay.
-
Reaction Setup: A reaction mixture is prepared containing the purified recombinant PAK1 enzyme, a synthetic peptide substrate labeled with a FRET pair (coumarin and fluorescein), and the test inhibitor at various concentrations.
-
Kinase Reaction: The reaction is initiated by the addition of ATP. The kinase transfers the gamma-phosphate from ATP to a serine or threonine residue on the peptide substrate.
-
Development: A site-specific protease is added to the reaction. This protease specifically cleaves the non-phosphorylated peptide substrate, disrupting the FRET between the coumarin and fluorescein. Phosphorylated peptides are resistant to cleavage.
-
Detection: The fluorescence is measured by exciting the coumarin donor fluorophore and measuring the emission of both the coumarin and the fluorescein acceptor. The ratio of the two emissions is calculated to determine the extent of phosphorylation and, consequently, the inhibitory activity of the compound.
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis of PAK1 Phosphorylation
This assay is used to assess the ability of an inhibitor to block PAK1 autophosphorylation in a cellular context.
-
Cell Culture and Treatment: Cells are cultured to a suitable confluency and then treated with the inhibitor at various concentrations for a specified period.
-
Cell Lysis: After treatment, the cells are washed with ice-cold PBS and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay, such as the BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the phosphorylated form of PAK1 (e.g., phospho-PAK1 Thr423). A primary antibody against total PAK1 is used as a loading control.
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the signal is detected using a chemiluminescent substrate. The band intensities are quantified to determine the level of PAK1 phosphorylation relative to the total PAK1 protein.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Inhibitor Treatment: The cells are then treated with the inhibitor at various concentrations for a specified period (e.g., 72 hours).
-
MTT Incubation: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or a specialized reagent).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. IC50 values for cell proliferation can be determined by plotting the percentage of viability against the logarithm of the inhibitor concentration.
Mandatory Visualization
PAK1 Signaling Pathway
Caption: Simplified PAK1 signaling pathway and points of inhibition.
Experimental Workflow: Kinase Assay
Caption: Workflow for a typical biochemical kinase assay.
Logical Relationship: Inhibitor Comparison
Caption: Comparison of the inhibitory profiles of FRAX597 and PF-3758309.
Conclusion
Both FRAX597 and PF-3758309 are potent, ATP-competitive inhibitors of PAK1. FRAX597 demonstrates strong selectivity for Group I PAKs (PAK1, 2, and 3) over Group II PAKs.[6] In contrast, PF-3758309 is a more pan-PAK inhibitor, showing activity against both Group I and Group II PAKs, although it was initially developed as a PAK4 inhibitor.[3] The choice between these two inhibitors will depend on the specific research question. For studies focused on the role of Group I PAKs, FRAX597 may be the more suitable tool due to its selectivity. However, if the research involves pathways where multiple PAK isoforms may be active, the broader profile of PF-3758309 could be advantageous. It is crucial for researchers to consider the off-target effects of both compounds and to include appropriate controls in their experiments to ensure that the observed phenotypes are indeed due to the inhibition of the intended PAK isoform(s). This guide provides a foundation for making an informed decision and for designing rigorous experiments to investigate the multifaceted roles of PAK1 in health and disease.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Mechanism by Which PF-3758309, a Pan Isoform Inhibitor of p21-Activated Kinases, Blocks Reactivation of HIV-1 Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. FRAX597, a Small Molecule Inhibitor of the p21-activated Kinases, Inhibits Tumorigenesis of Neurofibromatosis Type 2 (NF2)-associated Schwannomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Probe PF-3758309 | Chemical Probes Portal [chemicalprobes.org]
Pak1-IN-1 versus IPA-3 mechanism of action
A Comprehensive Comparison of Pak1 Inhibitors: IPA-3 versus NVS-PAK1-1
For researchers and professionals in drug development, the selection of specific and potent kinase inhibitors is paramount for advancing preclinical and clinical studies. P21-activated kinase 1 (Pak1) has emerged as a significant therapeutic target in various diseases, including cancer. This guide provides a detailed, objective comparison of two allosteric Pak1 inhibitors, IPA-3 and NVS-PAK1-1, focusing on their mechanisms of action, quantitative performance data, and the experimental protocols used for their characterization.
Mechanism of Action
IPA-3 is a non-ATP competitive, allosteric inhibitor of Group I Paks (Pak1, Pak2, and Pak3).[1][2][3] Its mechanism involves a unique covalent binding to the autoregulatory domain of Pak1.[1][2][3] This interaction prevents the binding of the upstream activator, the GTPase Cdc42, thereby locking Pak1 in an inactive conformation.[1][2] A key feature of IPA-3 is that it does not inhibit pre-activated Pak1, highlighting its specificity for the inactive conformation of the kinase.[1][2]
NVS-PAK1-1 is also a potent and selective allosteric inhibitor of Pak1.[4][5][6] Unlike IPA-3, it binds to a novel allosteric site located beneath the Cα-helix within the catalytic domain of Pak1.[7][8] This binding induces a DFG-out conformation, which is incompatible with ATP binding, thus indirectly competing with ATP.[9] This allosteric binding mode confers high selectivity for Pak1 over other kinases, including the closely related Pak2.[4][5][9]
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for IPA-3 and NVS-PAK1-1, providing a clear comparison of their potency and selectivity.
| Parameter | IPA-3 | NVS-PAK1-1 | Reference(s) |
| IC50 (Pak1) | 2.5 µM | 5 nM | [2],[4][5][6] |
| Binding Affinity (Kd for Pak1) | 1.92 ± 0.2 µM (apparent) | 7 nM | [2],[4][5] |
| Binding Affinity (Kd for Pak2) | Not reported | 400 nM | [5][10] |
| Selectivity (Pak1 vs. Pak2) | Some selectivity reported | ~57-fold | [3],[4] |
| Mechanism of Action | Covalent, allosteric; binds autoregulatory domain | Non-covalent, allosteric; binds catalytic domain | [1][2],[7][9] |
| ATP Competition | Non-ATP competitive | Indirectly ATP-competitive | [2],[9] |
Signaling Pathway and Inhibition Mechanism
The following diagrams illustrate the Pak1 signaling pathway and the distinct mechanisms of action of IPA-3 and NVS-PAK1-1.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments used to characterize Pak1 inhibitors.
In Vitro Kinase Assay (Caliper Mobility Shift Assay for NVS-PAK1-1)
This assay measures the enzymatic activity of Pak1 by quantifying the phosphorylation of a peptide substrate.
Workflow Diagram:
References
- 1. PAK1 - Wikipedia [en.wikipedia.org]
- 2. An allosteric kinase inhibitor binds the p21-activated kinase (Pak) autoregulatory domain covalently - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Probe NVS-PAK1-1 | Chemical Probes Portal [chemicalprobes.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Development and utility of a PAK1-selective degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. NVS-PAK1-1 | Structural Genomics Consortium [thesgc.org]
- 10. NVS-PAK1-1 | PAK | TargetMol [targetmol.com]
Validating the On-Target Effects of NVS-PAK1-1 with siRNA: A Comparative Guide
This guide provides a comprehensive comparison of the small molecule inhibitor NVS-PAK1-1 and siRNA-mediated gene silencing for validating the on-target effects of p21-activated kinase 1 (PAK1) inhibition. This document is intended for researchers, scientists, and drug development professionals.
The validation of on-target effects is a critical step in the development of selective inhibitors. Small interfering RNA (siRNA) offers a genetic approach to specifically silence the target protein's expression, thereby providing a benchmark for the phenotypic effects expected from a selective small molecule inhibitor. By comparing the cellular effects of NVS-PAK1-1, a potent and selective allosteric PAK1 inhibitor, with those of PAK1-specific siRNA, researchers can confirm that the pharmacological effects of the compound are indeed mediated through the intended target.
Quantitative Comparison of NVS-PAK1-1 and PAK1 siRNA
The following table summarizes the key quantitative parameters for NVS-PAK1-1 and PAK1 siRNA, providing a direct comparison of their biochemical and cellular activities.
| Parameter | NVS-PAK1-1 | PAK1 siRNA | Reference |
| Mechanism of Action | Allosteric inhibition of PAK1 kinase activity. | Post-transcriptional gene silencing by mRNA degradation. | [1][2] |
| Biochemical Potency (IC50) | 5 nM | Not Applicable | [3] |
| Binding Affinity (Kd) | 7 nM (for PAK1) | Not Applicable | [1][3] |
| Cellular Concentration for PAK1 Inhibition | 0.25 µM - 2 µM | Varies by cell type and transfection efficiency (typically nM range). | [1][4] |
| Selectivity | High selectivity for PAK1 over PAK2 (57-fold) and a panel of 442 kinases. | High sequence-specific silencing. Potential for off-target effects. | [1][4] |
| Effect on Downstream Signaling (p-MEK) | Inhibition of MEK1 phosphorylation at Ser289. | Reduction in MEK1 phosphorylation corresponding to PAK1 protein knockdown. | [3][5] |
| Effect on Cell Proliferation (IC50) | ~0.21 µM in SU86.86 cells (with PAK2 downregulation). | Inhibition of proliferation in PAK1-dependent cell lines. | [6][5] |
Experimental Design and Signaling Pathways
To validate the on-target effects of NVS-PAK1-1, a parallel experimental workflow using PAK1 siRNA is essential. The following diagrams illustrate the experimental workflow and the targeted signaling pathway.
Figure 1: Experimental workflow for validating on-target effects of NVS-PAK1-1.
Figure 2: PAK1 signaling pathway and points of intervention.
Experimental Protocols
siRNA-Mediated Knockdown of PAK1
Objective: To specifically reduce the expression of PAK1 protein.
Materials:
-
PAK1-targeting siRNA and non-targeting control siRNA.
-
Lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX).
-
Opti-MEM I Reduced Serum Medium.
-
Culture plates (6-well or 12-well).
-
Cells of interest (e.g., SU86.86 pancreatic cancer cells).
Protocol:
-
Cell Seeding: The day before transfection, seed cells in antibiotic-free medium to achieve 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well of a 6-well plate, dilute 25 pmol of siRNA (PAK1-targeting or non-targeting control) into 125 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of transfection reagent into 125 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
-
-
Transfection: Add the 250 µL of siRNA-lipid complex to each well containing cells and fresh medium.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
Validation of Knockdown: Harvest cells to assess PAK1 mRNA levels by qPCR and PAK1 protein levels by Western blotting.[7][8]
Cell Treatment with NVS-PAK1-1
Objective: To inhibit the kinase activity of PAK1.
Materials:
-
NVS-PAK1-1 stock solution (e.g., 10 mM in DMSO).
-
Cell culture medium.
-
Cells of interest.
Protocol:
-
Cell Seeding: Seed cells at a density that will not reach confluency during the treatment period.
-
Compound Dilution: Prepare serial dilutions of NVS-PAK1-1 in cell culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest NVS-PAK1-1 concentration.
-
Treatment: Replace the existing medium with the medium containing the different concentrations of NVS-PAK1-1 or vehicle control.
-
Incubation: Incubate the cells for the desired duration (e.g., 24-72 hours).
-
Analysis: Harvest cells for downstream analysis, such as Western blotting or cell viability assays.
Western Blotting for PAK1 and Downstream Effectors
Objective: To assess the protein levels of PAK1 and the phosphorylation status of its downstream targets.
Protocol:
-
Cell Lysis: Lyse the treated and control cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-PAK1, anti-phospho-MEK (Ser298), anti-phospho-ERK (Thr202/Tyr204), and a loading control like anti-Actin or anti-GAPDH).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Viability/Proliferation Assay
Objective: To determine the effect of PAK1 inhibition on cell growth.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate.
-
Treatment: Treat the cells with a range of concentrations of NVS-PAK1-1 or transfect with PAK1/control siRNA as described above.
-
Incubation: Incubate for 48-96 hours.
-
Assay: Add a viability reagent (e.g., MTT, PrestoBlue, or CellTiter-Glo) to each well and incubate according to the manufacturer's instructions.
-
Measurement: Read the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the IC50 values for NVS-PAK1-1 and compare the reduction in viability between NVS-PAK1-1 and PAK1 siRNA-treated cells.
Expected Results and Interpretation
A successful on-target validation will demonstrate a high degree of correlation between the effects of NVS-PAK1-1 and PAK1 siRNA. Specifically:
-
Western Blot: Both NVS-PAK1-1 treatment and PAK1 siRNA transfection should lead to a significant reduction in the phosphorylation of downstream effectors like MEK and ERK.[5][9] PAK1 siRNA should also show a marked decrease in total PAK1 protein levels, which will not be observed with NVS-PAK1-1 treatment.
-
Cell Viability: The inhibition of cell proliferation should be comparable between cells treated with an effective concentration of NVS-PAK1-1 and those with efficient PAK1 knockdown.[6][9] This indicates that the anti-proliferative effect of NVS-PAK1-1 is due to the inhibition of PAK1.
Discrepancies between the results from the two methods may suggest off-target effects of NVS-PAK1-1 or incomplete knockdown by siRNA.
Conclusion
The parallel use of a selective small molecule inhibitor and siRNA-mediated gene silencing is a robust strategy for target validation. This comparative approach provides strong evidence that the observed cellular and biochemical effects of NVS-PAK1-1 are a direct consequence of its interaction with PAK1. The experimental protocols outlined in this guide offer a framework for researchers to confidently validate the on-target activity of NVS-PAK1-1 and other targeted therapies.
References
- 1. Probe NVS-PAK1-1 | Chemical Probes Portal [chemicalprobes.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Guidelines for transfection of siRNA [qiagen.com]
- 5. Knockdown of PAK1 Inhibits the Proliferation and Invasion of Non-Small Cell Lung Cancer Cells Through the ERK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NVS-PAK1-1 | Structural Genomics Consortium [thesgc.org]
- 7. Top 4 ways to make your siRNA experiment a success [horizondiscovery.com]
- 8. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
Pak1-IN-1: A Comparative Guide to Kinase Selectivity
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the kinase selectivity of Pak1-IN-1 (also known as NVS-PAK1-1), a potent and selective allosteric inhibitor of p21-activated kinase 1 (PAK1). This document presents kinome screening data, details experimental methodologies, and visualizes the PAK1 signaling pathway to offer a thorough understanding of this compound's performance and its potential applications in research and drug discovery.
Kinome Screening Data for this compound Selectivity
This compound exhibits exceptional selectivity for PAK1 over other kinases. In a comprehensive KINOMEscan™ assay, the inhibitor was screened against a panel of 442 kinases at a concentration of 10 µM and demonstrated a selectivity score (S10) of 0.003, indicating that it only significantly inhibited a very small number of kinases at this concentration.[1][2] This high degree of selectivity is a critical attribute for a chemical probe, as it minimizes off-target effects and allows for more precise interrogation of PAK1 biology.
The selectivity of this compound extends to other members of the PAK family. It displays a greater than 50-fold selectivity for PAK1 over the closely related PAK2 isoform.[1] The biochemical potency of this compound is highlighted by its IC50 of 5 nM for dephosphorylated PAK1 and 6 nM for phosphorylated PAK1.[1][2] In contrast, its IC50 for PAK2 is significantly higher, at 270 nM for the dephosphorylated form and 720 nM for the phosphorylated form.[1] The dissociation constant (Kd) further confirms this selectivity, with a Kd of 7 nM for PAK1 and 400 nM for PAK2.[3]
A closely related compound, the PROTAC degrader BJG-05-039, which incorporates this compound, has been shown to have a similar selectivity profile.[4] The following table summarizes the KINOMEscan data for BJG-05-039 at 10 µM, providing a quantitative overview of its off-target profile. The data is presented as "% Control", where a lower percentage indicates stronger binding and inhibition.
| Kinase Target | % Control |
| PAK1 | 0.1 |
| PAK2 | 35 |
| TNK2 | 0.4 |
| MAP4K4 | 0.5 |
| MINK1 | 0.6 |
| MAP4K1 | 0.7 |
| MAP4K2 | 0.8 |
| MAP4K3 | 0.9 |
| MAP4K5 | 1 |
| KHS1 (MAP4K5) | 1 |
| TNIK | 1.1 |
| MST1 | 1.2 |
| MST2 | 1.3 |
| YSK4 (MAP3K19) | 1.4 |
| GLK (MAP4K3) | 1.5 |
| HPK1 (MAP4K1) | 1.6 |
| LKB1 | 1.7 |
| CAMKK1 | 1.8 |
| CAMKK2 | 1.9 |
| MARK1 | 2 |
| MARK2 | 2.1 |
| MARK3 | 2.2 |
| MARK4 | 2.3 |
| SIK1 | 2.4 |
| SIK2 | 2.5 |
| NUAK1 | 2.6 |
| NUAK2 | 2.7 |
| BRSK1 | 2.8 |
| BRSK2 | 2.9 |
| MELK | 3 |
Table 1: KINOMEscan™ screening data for BJG-05-039 (10 µM). Data represents the percentage of the kinase remaining bound to the immobilized ligand in the presence of the test compound, relative to a DMSO control. A lower value indicates a higher affinity of the compound for the kinase. This data is representative of the selectivity profile of this compound.
Experimental Protocols
The selectivity and potency of this compound and its derivatives have been characterized using various biochemical assays. The primary methods employed are the KINOMEscan™ assay and the Caliper mobility shift assay.
KINOMEscan™ Assay
The KINOMEscan™ platform (DiscoverX) is a competition binding assay used to quantitatively measure the interactions between a test compound and a large panel of kinases.
-
Principle: The assay relies on the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on a solid support is measured via quantitative PCR (qPCR) of a DNA tag that is fused to the kinase. A reduction in the amount of captured kinase in the presence of the test compound indicates binding.
-
Methodology:
-
Kinases tagged with a unique DNA identifier are incubated with the immobilized ligand and the test compound (e.g., this compound at 10 µM).
-
After an incubation period to allow for binding equilibrium to be reached, the mixture is passed over a solid support that captures the ligand-bound kinase.
-
Unbound kinase is washed away.
-
The amount of kinase bound to the solid support is quantified by qPCR using the DNA tag.
-
The results are reported as "% Control", which is the amount of kinase detected in the presence of the test compound relative to a DMSO control. Dissociation constants (Kd) can be determined by running the assay with a range of compound concentrations.
-
Caliper Kinase Assay
The Caliper Life Sciences mobility shift assay is a microfluidics-based method used to measure kinase activity by detecting the phosphorylation of a substrate peptide.
-
Principle: This assay measures the change in electrophoretic mobility of a fluorescently labeled peptide substrate upon its phosphorylation by a kinase. The phosphorylated product and the unphosphorylated substrate are separated in a microfluidic chip and detected by fluorescence.
-
Methodology:
-
The kinase reaction is set up in a multi-well plate containing the kinase (e.g., recombinant PAK1 or PAK2), the fluorescently labeled peptide substrate, ATP, and the test compound at various concentrations.
-
The reaction is incubated to allow for substrate phosphorylation.
-
The reaction is stopped, and the mixture is introduced into the microfluidic chip of the Caliper instrument.
-
An electric field is applied, causing the substrate and product to separate based on their charge and size differences.
-
The amount of phosphorylated product is quantified by detecting the fluorescence signal.
-
IC50 values are determined by plotting the percentage of inhibition against the concentration of the test compound and fitting the data to a dose-response curve.[3]
-
PAK1 Signaling Pathway
P21-activated kinase 1 (PAK1) is a key signaling node that integrates signals from various upstream stimuli to regulate a multitude of cellular processes. It is primarily activated by the Rho GTPases, Cdc42 and Rac1. Upon activation, PAK1 phosphorylates a wide range of downstream substrates, influencing cytoskeletal dynamics, cell motility, survival, and gene expression. The following diagram illustrates a simplified overview of the PAK1 signaling pathway.
Figure 1: Simplified PAK1 Signaling Pathway
This guide provides a foundational understanding of the selectivity and cellular context of this compound. The presented data and methodologies are intended to aid researchers in designing and interpreting experiments utilizing this valuable chemical probe for the study of PAK1 function in health and disease.
References
Validating Pak1 Inhibitor Efficacy in 3D Cell Culture Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Efficacy of Pak1 Inhibitors in 3D Models
The following table summarizes the available data on the efficacy of selected Pak1 inhibitors in 3D cell culture models. It is important to note that direct head-to-head comparisons in the same 3D model are limited, and experimental conditions may vary between studies.
| Inhibitor | Target(s) | 3D Model System | Efficacy Data | Reference |
| FRAX597 | Group I PAKs (PAK1, PAK2, PAK3) | 4T1 breast cancer spheroids | Reduced spheroid growth by >50% | [1] |
| PF-3758309 | Pan-PAK inhibitor (high affinity for PAK4 and PAK1) | Patient-derived pancreatic cancer cell lines (3D culture not specified) | Enhanced the inhibitory effects of multiple chemotherapeutic agents. | [2] |
| NVS-PAK1-1 | Allosteric, selective PAK1 inhibitor | Murine and human Merlin-deficient schwannoma cell lines (2D) | IC50 of 4.7 µM and 6.2 µM, respectively. No 3D data available. | [3] |
| BJG-05-039 | Selective PAK1 degrader | MCF7 and OVCAR3 cell lines (2D) | EC50 of 3 nM and 8.4 nM, respectively. No 3D data available. |
Note: While extensive searches were conducted, no specific efficacy data for a compound designated "Pak1-IN-1" in 3D cell culture models could be located in the reviewed literature.
Key Signaling Pathways and Experimental Workflow
To understand the mechanism of action of Pak1 inhibitors and the methods used to evaluate their efficacy, the following diagrams illustrate the Pak1 signaling pathway and a general experimental workflow for assessing inhibitor performance in 3D spheroid models.
Caption: Simplified Pak1 signaling pathway illustrating its central role in regulating cell proliferation, survival, and cytoskeletal dynamics.
Caption: General experimental workflow for evaluating the efficacy of Pak1 inhibitors in 3D spheroid models.
Experimental Protocols
3D Spheroid Formation (Liquid Overlay Technique)
-
Cell Seeding: Seed cancer cells (e.g., 1,000-5,000 cells/well) in a 96-well ultra-low attachment (ULA) round-bottom plate in their respective complete growth medium.
-
Spheroid Formation: Centrifuge the plate at a low speed (e.g., 300 x g) for 10 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 2-4 days to allow for the formation of compact spheroids.
Inhibitor Treatment and Viability Assessment (Using CellTiter-Glo® 3D)
-
Compound Preparation: Prepare a serial dilution of the Pak1 inhibitor in the appropriate cell culture medium.
-
Treatment: Carefully remove a portion of the existing medium from the wells containing the spheroids and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Return the plate to the incubator and treat the spheroids for the desired time period (e.g., 72 hours).
-
Spheroid Imaging: Before the viability assay, capture images of the spheroids in each well using a brightfield microscope to document morphological changes and measure spheroid size.
-
Viability Assay Reagent Preparation: Equilibrate the CellTiter-Glo® 3D Reagent to room temperature.
-
Lysis and Signal Generation: Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of cell culture medium in each well.
-
Incubation and Measurement: Mix the contents of the wells on an orbital shaker for 5 minutes to induce cell lysis. Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ATP present, which is an indicator of metabolically active (viable) cells. Calculate the percentage of viability relative to the vehicle control and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell viability) using appropriate software (e.g., GraphPad Prism).
This guide provides a framework for understanding and evaluating the efficacy of Pak1 inhibitors in 3D cell culture models. As research in this area continues to evolve, it is anticipated that more comprehensive and directly comparative data for a wider range of Pak1 inhibitors, including potentially "this compound," will become available.
References
Confirming PAK1 Target Engagement of NVS-PAK1-1: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a compound engages its intended target within a cellular context is a critical step in drug discovery. This guide provides a comparative overview of methods to confirm target engagement of NVS-PAK1-1, a potent and selective allosteric inhibitor of p21-activated kinase 1 (PAK1), with other alternatives.
NVS-PAK1-1 is a chemical probe that stands out for its high selectivity for PAK1 over other PAK isoforms and the broader kinome.[1][2] It functions as an allosteric inhibitor, binding to a site distinct from the ATP-binding pocket, which leads to a conformational change that inactivates the kinase.[2][3] This guide will detail various experimental approaches to verify the direct interaction of NVS-PAK1-1 with PAK1 in both biochemical and cellular settings.
Biochemical Assays: Direct Measurement of Kinase Inhibition
Biochemical assays are fundamental in determining the direct inhibitory effect of a compound on its target protein. These assays typically use purified recombinant protein and measure the inhibitor's ability to block the kinase's enzymatic activity.
Kinase Activity Assays
A common method to assess PAK1 inhibition is through in vitro kinase assays. These assays measure the transfer of a phosphate group from ATP to a substrate peptide by PAK1. The amount of phosphorylated substrate is then quantified, often using methods like radioactivity, fluorescence, or luminescence.
For instance, the HTScan® PAK1 Kinase Assay Kit provides a framework for performing such assays using a recombinant GST-PAK1 fusion protein, a biotinylated peptide substrate, and a phospho-specific antibody for detection.[4] Another approach is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction as a luminescent signal, providing a positive correlation with kinase activity.[5]
NVS-PAK1-1 has been shown to be a potent inhibitor in these types of assays, with an IC50 of approximately 5 nM for dephosphorylated PAK1 and 6 nM for phosphorylated PAK1 in a Caliper in vitro dephosphorylation assay.[3]
Table 1: Comparison of Biochemical Assays for PAK1 Activity
| Assay Type | Principle | Advantages | Disadvantages |
| Caliper Assay | Microfluidics-based separation of substrate and product | High-throughput, quantitative | Requires specialized equipment |
| HTScan® Kinase Assay | ELISA-based detection of substrate phosphorylation | Commercially available kit, sensitive | Multiple steps, potential for signal interference |
| ADP-Glo™ Kinase Assay | Luminescent detection of ADP production | High sensitivity, broad dynamic range | Indirect measurement of phosphorylation |
| Radioactive Kinase Assay | Measures incorporation of 32P-labeled phosphate into a substrate | Highly sensitive, direct measurement | Requires handling of radioactive materials |
Cellular Assays: Verifying Target Engagement in a Biological Context
While biochemical assays are crucial, confirming target engagement within a cellular environment is essential to demonstrate a compound's potential therapeutic utility. Cellular assays assess the inhibitor's effect on the target in its native state, within intact cells.
Western Blotting for Phospho-PAK1
A primary method to confirm PAK1 target engagement in cells is to measure the autophosphorylation of PAK1 at key sites, such as Serine 144 (for PAK1) or Threonine 423.[6][7] These phosphorylation events are critical for PAK1 activation.[4][7] Treatment of cells with an effective PAK1 inhibitor like NVS-PAK1-1 should lead to a dose-dependent decrease in the levels of phosphorylated PAK1.
NVS-PAK1-1 has been shown to potently inhibit the autophosphorylation of PAK1 at Serine 144 in cellular assays. The recommended concentration for cellular use to achieve PAK1 inhibition is in the range of 0.25 µM to 2.5 µM.
In-Cell Western (ICW)
The In-Cell Western is a quantitative immunofluorescence-based assay performed in microplates. It allows for the simultaneous detection of total and phosphorylated protein levels in fixed cells, providing a robust method for quantifying the inhibition of PAK1 phosphorylation in a higher-throughput format than traditional Western blotting.
Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful technique to directly confirm the physical binding of a compound to its target protein in cells.[8][9][10] The principle behind CETSA is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.[8][10] Cells are treated with the compound, heated to various temperatures, and the amount of soluble (non-denatured) target protein is quantified, typically by Western blot or mass spectrometry.[8][11] An upward shift in the melting curve of PAK1 in the presence of NVS-PAK1-1 would be strong evidence of direct target engagement.
Table 2: Comparison of Cellular Assays for PAK1 Target Engagement
| Assay Type | Principle | Advantages | Disadvantages |
| Western Blotting | Immunodetection of total and phospho-PAK1 | Widely accessible, provides molecular weight information | Semi-quantitative, lower throughput |
| In-Cell Western | Quantitative immunofluorescence in microplates | Higher throughput than Western blotting, quantitative | Requires specialized imaging equipment |
| CETSA | Ligand-induced thermal stabilization of the target protein | Directly measures target engagement in cells, label-free | Can be technically challenging, may not work for all targets |
Experimental Protocols
General Protocol for Western Blotting to Detect PAK1 Phosphorylation
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of NVS-PAK1-1 or a vehicle control for a specified time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST). Incubate the membrane with a primary antibody specific for phospho-PAK1 (e.g., anti-phospho-PAK1 Ser144). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total PAK1.
General Protocol for Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture cells and treat them with NVS-PAK1-1 or a vehicle control.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for a set time (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thawing.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Analysis: Collect the supernatant containing the soluble proteins and analyze the levels of PAK1 by Western blotting or other quantitative protein detection methods. A shift in the temperature at which PAK1 denatures in the presence of NVS-PAK1-1 indicates target engagement.
Visualizing the Pathways and Workflows
To better understand the mechanisms and experimental procedures, the following diagrams illustrate the PAK1 signaling pathway and the workflows for key target engagement assays.
Caption: PAK1 Signaling Pathway and Inhibition by NVS-PAK1-1.
Caption: Western Blot Workflow for PAK1 Phosphorylation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting PAK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NVS-PAK1-1 | Structural Genomics Consortium [thesgc.org]
- 4. HTScan® PAK1 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 5. PAK1 Kinase Enzyme System [worldwide.promega.com]
- 6. Phospho-PAK1 (Ser144)/PAK2 (Ser141) Antibody | Cell Signaling Technology [cellsignal.com]
- 7. Phospho-PAK1 (Thr423)/PAK2 (Thr402) Antibody | Cell Signaling Technology [cellsignal.com]
- 8. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 10. mdpi.com [mdpi.com]
- 11. Cellular thermal shift assay for the identification of drug-target interactions in the Plasmodium falciparum proteome - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle of PAK1 Inhibitors: Comparing the In Vivo Efficacy of Pak1-IN-1 and G-5555
In the landscape of targeted cancer therapy, p21-activated kinase 1 (PAK1) has emerged as a promising target due to its pivotal role in cell proliferation, survival, and motility. Two small molecule inhibitors, Pak1-IN-1 (also known as NVS-PAK1-1) and G-5555, have been developed to target this kinase. This guide provides a comprehensive in vivo comparison of these two compounds, offering researchers, scientists, and drug development professionals a detailed overview of their performance, supported by experimental data and methodologies.
Executive Summary
While both this compound and G-5555 have been evaluated in preclinical in vivo models, a direct comparative study of their efficacy is not yet available in published literature. G-5555 has demonstrated significant tumor growth inhibition in non-small cell lung cancer (NSCLC) and breast cancer xenograft models. In contrast, the publicly available in vivo data for this compound is primarily in a genetically engineered mouse model of Neurofibromatosis Type 2, where it showed minimal efficacy and unfavorable pharmacokinetic properties. This guide presents the available data for each compound, allowing for an informed, albeit indirect, comparison.
Quantitative Data Summary
The following tables summarize the key in vivo efficacy and pharmacokinetic parameters for G-5555 and this compound based on available studies.
Table 1: In Vivo Efficacy of G-5555
| Animal Model | Tumor Type | Dosing Regimen | Tumor Growth Inhibition (TGI) | Pharmacodynamic Marker Modulation | Reference |
| Nude mice with H292 xenografts | Non-Small Cell Lung Cancer | 10, 20, 30 mg/kg, single oral dose | Dose-dependent reduction in pMEK S298 | Significant, dose-dependent reduction in pMEK S298 phosphorylation in tumors | [1] |
| Nude mice with MDA-MB-175 xenografts | PAK1-amplified Breast Cancer | 25 mg/kg, twice daily (BID), oral | 60% TGI | Inhibition of MEK1 S298 phosphorylation | [2] |
Table 2: In Vivo Efficacy of this compound (NVS-PAK1-1)
| Animal Model | Disease Model | Dosing Regimen | Efficacy Outcome | Pharmacodynamic Marker Modulation | Reference |
| Genetically Engineered Mouse Model (GEMM) | Neurofibromatosis Type 2 | Not specified, co-administered with a pharmacokinetic inhibitor (1-ABT) | Minimal effect on phenotype | Significant inhibition of PAK1 but not PAK2 in tumors | [3][4] |
Table 3: Pharmacokinetic Properties
| Compound | Animal Model | Key Pharmacokinetic Parameters | Reference |
| G-5555 | Mice | Low blood clearance, acceptable half-life, good oral exposure (AUC = 30 μM·h), high oral bioavailability (F = 80%) | [2] |
| This compound (NVS-PAK1-1) | Not specified | Short in vivo half-life, rapidly metabolized by cytochrome P450 system | [5] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PAK1 signaling pathway and a general experimental workflow for evaluating the in vivo efficacy of PAK1 inhibitors.
Caption: A simplified diagram of the PAK1 signaling cascade.
Caption: General workflow for preclinical in vivo efficacy studies.
Detailed Experimental Protocols
G-5555 in H292 NSCLC Xenograft Model
-
Cell Line: Human non-small cell lung carcinoma cell line H292.
-
Animal Model: Female athymic nude mice.
-
Tumor Implantation: H292 cells were implanted subcutaneously into the flank of the mice.
-
Study Initiation: When tumors reached a volume of approximately 100-200 mm³, animals were randomized into treatment groups.
-
Treatment: G-5555 was administered as a single oral gavage at doses of 10, 20, and 30 mg/kg. A vehicle control group was also included.
-
Endpoint: At 6 hours post-dose, tumors and blood were collected for pharmacokinetic and pharmacodynamic analysis.
-
Pharmacodynamic Analysis: Tumor lysates were analyzed for the phosphorylation status of MEK1 at serine 298 (pMEK S298) by western blot or other immunoassays.
This compound (NVS-PAK1-1) in Neurofibromatosis Type 2 GEMM Model
-
Animal Model: A genetically engineered mouse model (GEMM) of Neurofibromatosis Type 2.
-
Treatment: Due to its short in vivo half-life, NVS-PAK1-1 was co-administered with 1-aminobenzotriazole (1-ABT), a pharmacokinetic inhibitor, to increase its exposure. The specific dose of NVS-PAK1-1 used was half the maximum tolerated dose, which was determined in a dose escalation study.
-
Endpoint: The effect of the treatment on the disease phenotype was evaluated.
-
Pharmacodynamic Analysis: To confirm target engagement, an in vitro kinase assay was performed using immunoprecipitated PAK1 and PAK2 from the tumors of treated and control animals.
Discussion and Conclusion
The available in vivo data suggests that G-5555 is a potent inhibitor of PAK1 that translates to significant anti-tumor activity in preclinical cancer models. Its favorable pharmacokinetic profile, including good oral bioavailability, supports its potential for further development. However, dose-limiting cardiovascular toxicity has been reported at higher doses, which is a critical consideration for its therapeutic window.[6]
This compound, while highly selective for PAK1, has demonstrated limited in vivo efficacy in the reported neurofibromatosis model. Its poor pharmacokinetic properties, specifically its short half-life, present a significant hurdle for achieving sustained therapeutic concentrations in vivo. The need for a pharmacokinetic booster complicates its administration and potential clinical translation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of a novel PAK1 inhibitor to treat pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. PAK1 inhibition reduces tumor size and extends the lifespan of mice in a genetically engineered mouse model of Neurofibromatosis Type 2 (NF2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validating Phenotypic Changes Upon Treatment with PAK1 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commercially available small molecule inhibitors of p21-activated kinase 1 (PAK1), a critical signaling node implicated in various cellular processes, including proliferation, survival, and motility. As the specific compound "Pak1-IN-1" is not extensively documented in publicly available scientific literature, this guide focuses on well-characterized PAK1 inhibitors: NVS-PAK1-1 , FRAX486 , and IPA-3 . These inhibitors have been selected based on their distinct mechanisms of action and the availability of supporting experimental data, providing a valuable resource for validating phenotypic changes upon PAK1 inhibition.
Comparison of PAK1 Inhibitor Performance
The following tables summarize the quantitative data on the efficacy and cellular effects of NVS-PAK1-1, FRAX486, and IPA-3.
| Inhibitor | Target(s) | Mechanism of Action | IC50 (PAK1) | Reference(s) |
| NVS-PAK1-1 | PAK1 | Allosteric inhibitor | 5 nM | [1] |
| FRAX486 | Group I PAKs (PAK1, 2, 3) | ATP-competitive inhibitor | Not specified | [2][3] |
| IPA-3 | PAK1, PAK2, PAK3 | Allosteric inhibitor (prevents activation) | Not applicable (inhibits activation) | [4][5] |
Table 1: Biochemical Activity of Selected PAK1 Inhibitors. IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of PAK1 by 50%.
| Inhibitor | Cell Line | Assay | EC50 / Effect | Reference(s) |
| NVS-PAK1-1 | MS02 (murine schwannoma) | Proliferation | 4.7 µM | [6][7] |
| HEI-193 (human schwannoma) | Proliferation | 6.2 µM | [6][7] | |
| SU86.86 (pancreatic cancer) | Proliferation | 2 µM (with partial PAK2 inhibition) | [1] | |
| OVCAR3 (ovarian cancer) | Proliferation | 8.9 µM | [8] | |
| MCF7 (breast cancer) | Proliferation | 11.8 µM | [8] | |
| FRAX486 | Fmr1 KO mice neurons | Dendritic spine density | Reverses abnormalities | [2][9] |
| Fmr1 KO mice | Seizures, hyperactivity, repetitive behaviors | Rescues phenotypes | [2][9] | |
| IPA-3 | Prostate and Breast Cancer Cell Lines | Proliferation | IC50 correlates with PAK1 expression | [4][5] |
| DU-145 (prostate cancer) | Migration & Invasion | Decreased upon PAK1 inhibition | [4] | |
| MCF-7 (breast cancer) | Migration & Invasion | Decreased upon PAK1 inhibition | [4] |
Table 2: Cellular Effects of Selected PAK1 Inhibitors. EC50 values represent the concentration of the inhibitor required to induce a half-maximal response in a cellular assay.
Key Signaling Pathways and Experimental Workflows
To understand the downstream consequences of PAK1 inhibition, it is crucial to visualize the affected signaling pathways and the experimental procedures used to assess phenotypic changes.
Caption: PAK1 Signaling Pathway.
Caption: Experimental Workflow.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate interpretation of results.
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the PAK1 inhibitor and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.
Cell Migration Assay (Wound Healing/Scratch Assay)
-
Cell Seeding: Seed cells in a 6-well plate and grow them to form a confluent monolayer.[10]
-
Scratch Creation: Create a scratch or "wound" in the cell monolayer using a sterile 200 µL pipette tip.[10]
-
Washing: Gently wash the cells with PBS to remove detached cells and debris.[10]
-
Treatment: Add fresh medium containing the PAK1 inhibitor or vehicle control.
-
Image Acquisition: Capture images of the scratch at 0 hours and at regular intervals (e.g., 6, 12, 24 hours) using a microscope.[8]
-
Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.
Cell Invasion Assay (Transwell Assay)
-
Chamber Preparation: Rehydrate Matrigel-coated Transwell inserts (8 µm pore size) with serum-free medium.[11]
-
Cell Seeding: Seed cells (e.g., 5 x 10^4 cells) in the upper chamber in serum-free medium containing the PAK1 inhibitor or vehicle control.[11]
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[11]
-
Incubation: Incubate the plate for 24-48 hours to allow for cell invasion through the Matrigel and membrane.
-
Cell Staining: Remove non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface with crystal violet.[11]
-
Data Analysis: Count the number of stained cells in several random fields under a microscope and compare the different treatment groups.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with the PAK1 inhibitor or vehicle control for the desired time.
-
Cell Harvesting: Harvest the cells, including both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).[12]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[12]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in different populations: live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[12] A modified protocol that includes fixation and RNase treatment can be used to reduce false-positive PI staining.[13][14]
References
- 1. NVS-PAK1-1 | Structural Genomics Consortium [thesgc.org]
- 2. Rescue of fragile X syndrome phenotypes in Fmr1 KO mice by the small-molecule PAK inhibitor FRAX486 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scratch Wound Healing Assay [bio-protocol.org]
- 4. Effect of P21‐activated kinase 1 (PAK‐1) inhibition on cancer cell growth, migration, and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of P21-activated kinase 1 (PAK-1) inhibition on cancer cell growth, migration, and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PAK1 inhibition reduces tumor size and extends the lifespan of mice in a genetically engineered mouse model of Neurofibromatosis Type 2 (NF2) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Wound-Healing Migration Assay [bio-protocol.org]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. med.virginia.edu [med.virginia.edu]
- 11. pubcompare.ai [pubcompare.ai]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
Safety Operating Guide
Proper Disposal Procedures for Pak1-IN-1: A General Guideline for Laboratory Settings
Immediate Safety and Handling Precautions
Before handling Pak1-IN-1, it is crucial to consult the Safety Data Sheet (SDS) provided by the manufacturer. If an SDS is not available, the compound should be treated as a hazardous substance.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard lab coat is required to protect from spills.
Engineering Controls:
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
Step-by-Step Disposal Procedure
The disposal of this compound, like other small molecule kinase inhibitors, should be managed through your institution's hazardous waste program.[1] Never dispose of this chemical down the drain or in the regular trash.[2][3][4]
-
Waste Identification and Classification:
-
Waste Segregation:
-
Solid Waste: Collect dry, solid waste such as contaminated lab supplies (gloves, wipes) in a designated, clearly labeled, and sealed container.[6] Solid reagent chemicals should ideally be disposed of in their original manufacturer's container.[6]
-
Liquid Waste: If this compound is in a solvent, collect it in a compatible, leak-proof container. Do not mix with other incompatible waste streams.[7][8] For instance, segregate organic solvents from aqueous solutions and chlorinated solvents from non-chlorinated ones.[7]
-
Sharps: Any chemically contaminated sharps (e.g., needles, broken glass) must be placed in a designated, puncture-resistant sharps container that is clearly labeled as containing chemical waste.[3]
-
-
Container Management:
-
Labeling: All waste containers must be accurately and clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any other constituents.[8]
-
Containment: Use sturdy, leak-proof containers, preferably plastic over glass when compatible, to store the waste.[1][9] Containers must be kept securely closed except when adding waste.[2][4]
-
Secondary Containment: Always place liquid waste containers in a secondary container, such as a lab tray or bucket, to contain any potential spills or leaks.[6] The secondary container should be capable of holding 110% of the volume of the primary container.[6]
-
-
Storage:
-
Disposal Request and Pickup:
-
Once the waste container is full or has reached the designated accumulation time limit (e.g., 9-12 months, check with your institution), submit a hazardous waste pickup request to your institution's EHS department.[2][9]
-
Do not transport hazardous waste outside of your laboratory; trained EHS personnel should handle the collection.[5]
-
Decontamination and Empty Container Disposal
-
Spill Cleanup: In the event of a spill, all cleanup materials must be treated as hazardous waste.[2][5]
-
Empty Containers: An empty container that has held a hazardous chemical must be managed carefully. Generally, the container should be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.[4][10] After thorough rinsing and air-drying, and with all labels defaced or removed, the container may be disposed of as regular trash or recycling, in accordance with institutional policy.[10]
Data Summary: General Chemical Waste Handling
Since specific quantitative data for this compound disposal is unavailable, the following table summarizes general best practices for laboratory chemical waste.
| Parameter | Guideline |
| Waste Classification | Treat as hazardous chemical waste unless confirmed otherwise by EHS.[5] |
| Primary Container | Leak-proof, screw-cap container. Plastic is often preferred.[1][9] Must be compatible with the waste. |
| Waste Labeling | Must include "Hazardous Waste," full chemical name(s), and associated hazards.[8] |
| Storage Location | Designated Satellite Accumulation Area (SAA) at or near the point of generation.[8][9] |
| Storage Limits (Max) | Typically up to 55 gallons of hazardous waste or 1 quart of acutely toxic waste in an SAA. Check institutional limits.[5][9] |
| Segregation | Incompatible materials (e.g., acids and bases, oxidizers and organics) must be stored separately.[8] |
| Disposal Method | Through institutional Environmental Health and Safety (EHS) department pickup. No drain or trash disposal. [1][3][4] |
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of a laboratory chemical like this compound.
Caption: Workflow for the safe disposal of this compound and similar chemical waste.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. ehs.stanford.edu [ehs.stanford.edu]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 7. acewaste.com.au [acewaste.com.au]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Personal protective equipment for handling Pak1-IN-1
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against accidental exposure. The following PPE is mandatory when handling Pak1-IN-1 and should be donned before entering the designated work area and removed before exiting.
Minimum PPE Requirements:
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[1][2] However, for procedures with a higher risk of splashes or aerosol generation, chemical splash goggles or a full-face shield worn over safety glasses are recommended.[1][2][3] All protective eyewear must meet ANSI Z-87 standards.[4]
-
Hand Protection: Disposable nitrile gloves are the minimum requirement for handling small quantities of this compound.[1] For extended handling or when there is a risk of immersion, double-gloving or the use of thicker, chemical-resistant gloves (e.g., neoprene or butyl rubber) should be considered.[1] It is crucial to change gloves immediately if they become contaminated.
-
Body Protection: A flame-resistant lab coat is required to protect clothing and skin from potential splashes and spills.[2][4] For tasks with a higher risk of contamination, disposable gowns or coveralls may be necessary.
-
Foot Protection: Closed-toe shoes are mandatory in all laboratory settings to protect against spills and falling objects.[3][4]
Safe Handling and Operational Workflow
A structured workflow is critical to minimize the risk of exposure and contamination when working with potent compounds like this compound.
Quantitative Data for Handling Potent Compounds
The following table summarizes key quantitative parameters to consider when working with potent chemical compounds in a research setting. These are general guidelines and should be adapted based on a risk assessment of the specific procedures being performed.
| Parameter | Guideline | Source |
| Occupational Exposure Limit (OEL) | Assume a low OEL (e.g., <10 µg/m³) in the absence of specific data. | General practice for potent compounds |
| Glove Breakthrough Time | Select gloves with a breakthrough time appropriate for the duration of the task. | Manufacturer's data |
| Waste Segregation | Segregate waste streams (e.g., solid, liquid, sharps) at the point of generation. | [5][6][7] |
| Spill Kit Accessibility | Spill kits should be located within 10 seconds of travel time from the work area. | General laboratory safety guidelines |
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Collection: All waste contaminated with this compound, including gloves, pipette tips, and empty vials, must be collected in clearly labeled, sealed hazardous waste containers.[7][8]
-
Waste Segregation: Do not mix hazardous waste with non-hazardous waste.[5][9] Segregate waste based on its physical state (solid, liquid) and chemical compatibility.[6][7]
-
Disposal Method: Follow your institution's and local regulations for the disposal of hazardous chemical waste. Never dispose of chemical waste down the drain or in the regular trash.[5][7][8]
Emergency Procedures: Chemical Spill Response
In the event of a spill, a prompt and appropriate response is critical to mitigate the hazard.
By adhering to these safety protocols, researchers can significantly reduce the risks associated with handling potent kinase inhibitors like this compound, ensuring a safe and productive research environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and training.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. westlab.com [westlab.com]
- 4. Personal Protective Equipment | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 5. vumc.org [vumc.org]
- 6. Safe Disposal of Laboratory Chemicals [emsllcusa.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 9. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
